Product packaging for Cochinmicin I(Cat. No.:CAS No. 146925-27-1)

Cochinmicin I

Cat. No.: B1177782
CAS No.: 146925-27-1
Attention: For research use only. Not for human or veterinary use.
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Description

Cochinmicin I is a novel and potent cyclodepsipeptide isolated from the actinobacterium Microbispora sp. It functions as a competitive endothelin receptor antagonist, making it a valuable tool for studying the endothelin system in cardiovascular physiology and disease research . The compound's mechanism of action involves competitively binding to endothelin receptors, thereby blocking the biological effects of the potent vasoconstrictor peptide, endothelin-1 . This antagonistic activity underpins its primary research value in investigating conditions such as hypertension, atherosclerosis, and other pathologies linked to endothelin dysregulation . Structurally, this compound is a complex cyclic depsipeptide comprising six α-amino acids and a pyrrole-2-carboxylic acid moiety. Its specific sequence includes one equivalent each of D- allo -threonine, D-alanine, L-phenylalanine, D-phenylalanine, and pyrrole-2-carboxylic acid, plus two equivalents of D-configured 3,5-dihydroxyphenylglycine (DHPG) . The absolute stereochemistry of the DHPG residues is critical for its high biological activity . The challenging dihydroxyphenylglycine components and the macrocyclic structure have made this compound a subject of advanced synthetic studies, with its total synthesis and the identification of its five-module non-ribosomal peptide synthetase (NRPS) biosynthesis gene cluster being recently accomplished . This progress facilitates the production of the natural product and its analogues for further investigation. This product is presented For Research Use Only. It is strictly for application in laboratory research and is not intended for any diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N2P B1177782 Cochinmicin I CAS No. 146925-27-1

Properties

CAS No.

146925-27-1

Molecular Formula

C22H17N2P

IUPAC Name

N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63)

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6

Origin of Product

United States

Foundational & Exploratory

The Discovery of Cochinmicin I: A Potent Endothelin Antagonist from Microbispora sp.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cochinmicin I is a novel cyclodepsipeptide natural product discovered from the fermentation broth of the actinomycete Microbispora sp. ATCC 55140. As a potent and competitive antagonist of the endothelin A (ETA) receptor, this compound has garnered significant interest within the scientific community for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the fermentation of the producing organism, the isolation and purification of the compound, its structural elucidation, and the biological assays used to characterize its activity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation. The over-activity of the endothelin system, particularly through the ETA receptor, is implicated in various cardiovascular pathologies, including hypertension and heart failure. Consequently, the discovery of endothelin receptor antagonists has been a significant focus of pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of novel therapeutic agents. This guide focuses on this compound, a notable example of a microbial-derived endothelin antagonist.

This compound was first isolated from the submerged fermentation cultures of Microbispora sp. ATCC 55140.[1] It belongs to the peptolide class of compounds and is structurally characterized by a cyclic depsipeptide core.[1] This document will provide an in-depth look at the scientific processes behind its discovery and characterization.

Production of this compound

The production of this compound is achieved through the submerged fermentation of Microbispora sp. ATCC 55140. The following sections detail the experimental protocols for the cultivation of the microorganism.

Producing Organism

The this compound-producing strain, Microbispora sp. ATCC 55140, is a filamentous actinomycete. For long-term storage and maintenance of the culture, the organism can be preserved in a frozen state.

Fermentation Protocol

The production of this compound is carried out in a two-stage fermentation process: a seed culture followed by a production culture.

Table 1: Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose1020
Soy Peptone510
Yeast Extract55
CaCO₃12
Soluble Starch-20
Corn Steep Liquor-5

Experimental Protocol: Fermentation

  • Seed Culture Preparation: A loopful of Microbispora sp. ATCC 55140 from a slant culture is used to inoculate a 250 mL baffled flask containing 50 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 220 rpm for 72 hours.

  • Production Culture Inoculation: The seed culture (5% v/v) is transferred to a 2 L baffled flask containing 1 L of production medium.

  • Production Fermentation: The production culture is incubated at 28°C on a rotary shaker at 220 rpm for 7 to 10 days. The production of this compound is monitored by High-Performance Liquid Chromatography (HPLC) analysis of the fermentation broth.

Isolation and Purification

This compound is extracted from the fermentation broth and purified through a series of chromatographic steps.

Extraction and Initial Purification

Experimental Protocol: Extraction

  • Harvesting: After the fermentation period, the whole broth is harvested.

  • Mycelial Cake Extraction: The broth is filtered to separate the mycelium from the supernatant. The mycelial cake is extracted with methanol (3 x 1 L).

  • Solvent Extraction of Supernatant: The supernatant is extracted with an equal volume of ethyl acetate (3 x 1 L).

  • Combining and Concentrating: The methanol and ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to multiple rounds of chromatography to isolate pure this compound.

Experimental Protocol: Chromatography

  • Silica Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and HPLC.

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC.

Table 2: Preparative HPLC Conditions

ParameterCondition
ColumnC18 (e.g., 250 x 20 mm, 10 µm)
Mobile PhaseAcetonitrile:Water (with 0.1% TFA) gradient
Flow Rate10 mL/min
DetectionUV at 210 nm and 280 nm

The fractions containing pure this compound are collected, and the solvent is removed under vacuum to yield the final product as a white amorphous powder.

G Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Mycelium Mycelium Filtration->Mycelium Supernatant Supernatant Filtration->Supernatant Methanol_Extraction Methanol Extraction Mycelium->Methanol_Extraction Ethyl_Acetate_Extraction Ethyl Acetate Extraction Supernatant->Ethyl_Acetate_Extraction Combined_Extracts Combined Extracts Methanol_Extraction->Combined_Extracts Ethyl_Acetate_Extraction->Combined_Extracts Concentration Concentration Combined_Extracts->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Enriched_Fractions Enriched Fractions Silica_Gel->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Pure_Cochinmicin_I Pure this compound Prep_HPLC->Pure_Cochinmicin_I

Figure 1. Workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Analysis

Table 3: Spectroscopic Data for this compound

TechniqueKey Observations
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula C₅₄H₅₈N₈O₁₃.
¹H NMR Resonances corresponding to aromatic protons, alpha-protons of amino acids, and methyl groups.
¹³C NMR Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.
2D NMR (COSY, HMQC, HMBC) Established the connectivity of the amino acid residues and the overall cyclic structure.
UV Spectroscopy Absorption maxima at 210 and 280 nm.

The detailed analysis of these spectroscopic data revealed that this compound is a cyclic depsipeptide containing several unique amino acid residues, including two units of 3,5-dihydroxyphenylglycine (Dpg) and a pyrrole-2-carboxylic acid moiety.[2]

G cluster_structure This compound Pyr Pyrrole-2-carboxylic acid Ala D-Alanine Pyr->Ala amide Phe1 L-Phenylalanine Ala->Phe1 amide aThr D-allo-Threonine Phe1->aThr amide Dpg1 D-3,5-dihydroxyphenylglycine aThr->Dpg1 ester (depsi) Phe2 D-Phenylalanine Dpg1->Phe2 amide Dpg2 D-3,5-dihydroxyphenylglycine Phe2->Dpg2 amide Dpg2->Pyr amide

Figure 2. Schematic representation of the amino acid sequence of this compound.

Biological Activity

This compound exhibits potent and competitive antagonist activity at the endothelin A (ETA) receptor.

Endothelin Receptor Binding Assay

The inhibitory activity of this compound on the binding of endothelin-1 (ET-1) to its receptors was evaluated using a competitive radioligand binding assay.

Experimental Protocol: Endothelin Receptor Binding Assay

  • Membrane Preparation: Membranes expressing either the human ETA or ETB receptor are prepared from cultured cells.

  • Assay Buffer: The assay is performed in a buffer containing 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 0.1% bovine serum albumin.

  • Incubation: A mixture containing the receptor membranes, [¹²⁵I]-ET-1 (radioligand), and varying concentrations of this compound is incubated at 37°C for 60 minutes.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC₅₀) is calculated by non-linear regression analysis.

Table 4: Biological Activity of this compound

Receptor SubtypeIC₅₀ (nM)
ETA20
ETB>10,000

The data clearly indicates that this compound is a selective antagonist for the ETA receptor.

G ET1 [¹²⁵I]-ET-1 (Radioligand) Binding Binding ET1->Binding ETAR ETA Receptor ETAR->Binding Cochinmicin_I This compound (Antagonist) Cochinmicin_I->ETAR Competitively Inhibits Signal Radioactive Signal Binding->Signal

Figure 3. Principle of the competitive endothelin receptor binding assay.

Conclusion

The discovery of this compound from Microbispora sp. ATCC 55140 represents a significant contribution to the field of natural product drug discovery. This potent and selective ETA receptor antagonist serves as a valuable lead compound for the development of new therapeutics for cardiovascular diseases. The detailed methodologies provided in this technical guide offer a comprehensive resource for researchers interested in the study of this compound and other microbial natural products. The combination of traditional microbiology and fermentation with modern analytical and pharmacological techniques was instrumental in the successful discovery and characterization of this important molecule.

References

Cochinmicin I: A Technical Whitepaper on its Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. It details the molecular structure, physicochemical properties, and the mechanism of action of this natural product. This guide is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Molecular Structure and Physicochemical Properties

This compound is a cyclic depsipeptide produced by the fermentation of Microbispora sp. (ATCC 55140).[1] Its structure is characterized by a macrocyclic ring composed of six α-amino acids and a pyrrolecarboxylic acid.[2] The constituent amino acids of this compound are D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of 3,5-dihydroxyphenylglycine (DHPG) in the D configuration.[2] A pyrrole-2-carboxylic acid moiety is also part of its structure.[2]

This compound is structurally related to other cochinmicins, namely Cochinmicin II and III. This compound is the deschloro analog of Cochinmicin III, meaning it lacks the chlorine atom present on the pyrrole-2-carboxylic acid residue of Cochinmicin III.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄₆H₄₇N₇O₁₂N/A
Molecular Weight 889.9 g/mol N/A
IUPAC Name N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamideN/A
CAS Number 143728-97-6N/A

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist of endothelin receptors.[1] Endothelins are potent vasoconstrictor peptides that play a role in various physiological processes. The endothelin system comprises two G protein-coupled receptors (GPCRs), the endothelin type A receptor (ETₐR) and the endothelin type B receptor (ETₑR), and three peptide ligands (ET-1, ET-2, and ET-3).[3][4]

The binding of endothelin-1 (ET-1) to its receptors, particularly the ETₐR on vascular smooth muscle cells, triggers a signaling cascade that leads to vasoconstriction.[3][4][5] This process is initiated by the activation of heterotrimeric G proteins, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which is a key event in smooth muscle contraction.[3][4]

By competitively binding to endothelin receptors, this compound blocks the binding of ET-1 and thereby inhibits this signaling pathway, leading to a reduction in vasoconstriction.

Table 2: Biological Activity of this compound
AssayTargetActivity (IC₅₀/Kᵢ)Source
Endothelin Receptor BindingETₐ/ETₑ ReceptorsData not available in public sourcesN/A
Inhibition of ET-1 induced VasoconstrictionVascular Smooth MuscleData not available in public sourcesN/A

Experimental Protocols

The following sections outline the general experimental procedures for the production, isolation, and characterization of this compound. Detailed, step-by-step protocols are found within the primary scientific literature.

Production and Isolation of this compound

Workflow for the Production and Isolation of this compound

G cluster_production Production cluster_isolation Isolation Fermentation Fermentation of Microbispora sp. (ATCC 55140) CultureBroth Culture Broth containing Cochinmicins Fermentation->CultureBroth Extraction Solvent Extraction CultureBroth->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HPLC High-Performance Liquid Chromatography (HPLC) CrudeExtract->HPLC PureCochinmicinI Pure this compound HPLC->PureCochinmicinI

Caption: A simplified workflow for the production and isolation of this compound.

This compound is produced through submerged fermentation of Microbispora sp. ATCC 55140.[1] Following fermentation, the cochinmicins are extracted from the culture broth using organic solvents. The resulting crude extract, containing a mixture of this compound, II, and III, is then subjected to separation and purification. High-Performance Liquid Chromatography (HPLC) is the method used to separate these closely related compounds to yield pure this compound.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[2]

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, COSY, and HMBC were employed to elucidate the connectivity of the atoms and the sequence of the amino acid residues within the cyclic structure.[2]

Signaling Pathway

The diagram below illustrates the endothelin receptor signaling pathway and the inhibitory action of this compound.

Endothelin Receptor Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ETR Endothelin Receptor (ETₐR) Gprotein Gq/11 G-protein ETR->Gprotein Activates ET1 Endothelin-1 (ET-1) ET1->ETR Binds and Activates CochinmicinI This compound CochinmicinI->ETR Competitively Inhibits PLC Phospholipase C (PLC) Gprotein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 ↑ [Ca²⁺]ᵢ ER->Ca2 Releases Ca²⁺ Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

Caption: Inhibition of the endothelin signaling pathway by this compound.

References

Cochinmicin I: A Novel Cyclodepsipeptide with Potent Endothelin Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a novel, naturally occurring cyclodepsipeptide that has emerged as a potent and competitive antagonist of the endothelin receptors. Produced by the fermentation of Microbispora sp., this unique peptolide exhibits a compelling profile for further investigation in drug discovery and development, particularly in therapeutic areas where the endothelin system plays a critical pathological role. This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in their backbone, a structural feature that often imparts unique conformational properties and biological activities. This compound, isolated from the submerged-fermentation cultures of Microbispora sp. (ATCC 55140), is a prominent member of this class.[1] It belongs to a family of closely related compounds including Cochinmicin II and III, with this compound being the deschloro analog of Cochinmicin III.[1] The primary mechanism of action of this compound is its competitive antagonism of endothelin receptors, making it a molecule of significant interest for conditions characterized by endothelin-mediated vasoconstriction and cell proliferation.

Molecular Structure and Properties

This compound is a cyclic depsipeptide with a complex structure comprising several amino acid residues. Its chemical distinctiveness, when compared to its analogs, lies in the absence of a chlorine atom, a feature that may influence its binding affinity and pharmacokinetic profile.

Biological Activity and Mechanism of Action

Signaling Pathway

The interaction of this compound with endothelin receptors interrupts the downstream signaling cascade initiated by endothelin peptides. A simplified representation of this pathway is depicted below.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin Endothelin ET_Receptor Endothelin Receptor Endothelin->ET_Receptor Binds & Activates This compound This compound This compound->ET_Receptor Competitively Binds & Inhibits Downstream_Signaling Downstream Signaling (e.g., IP3/DAG, Ca2+ mobilization) ET_Receptor->Downstream_Signaling Physiological_Response Physiological Response (Vasoconstriction, Proliferation) Downstream_Signaling->Physiological_Response

Caption: Endothelin Receptor Antagonism by this compound.

Quantitative Data

While described as a "potent" antagonist, specific quantitative data for this compound's activity, such as IC50 or Ki values, are not detailed in the currently available scientific literature. Further studies are required to quantify its inhibitory concentration against various endothelin receptor subtypes.

Experimental Protocols

The following sections outline the general methodologies that would be employed in the characterization of this compound.

Production of this compound

5.1.1. Fermentation of Microbispora sp.

This compound is produced through submerged-fermentation of Microbispora sp. ATCC 55140.[1] A typical fermentation process would involve the following steps:

  • Inoculum Preparation: A seed culture of Microbispora sp. is prepared by inoculating a suitable growth medium and incubating until sufficient biomass is achieved.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to optimize the production of Cochinmicins.

  • Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the biosynthesis and accumulation of the cyclodepsipeptide.

Fermentation_Workflow Start Start Inoculum_Prep Inoculum Preparation (Microbispora sp. ATCC 55140) Start->Inoculum_Prep Production_Ferm Production Fermentation (Optimized Medium) Inoculum_Prep->Production_Ferm Incubation Controlled Incubation (Temperature, pH, Aeration) Production_Ferm->Incubation Harvest Harvest of Fermentation Broth Incubation->Harvest End End Harvest->End

Caption: General Fermentation Workflow for this compound Production.

5.1.2. Isolation and Purification

Following fermentation, this compound is isolated and purified from the culture broth. The process typically involves:

  • Extraction: The fermentation broth is extracted with a suitable organic solvent to separate the lipophilic cyclodepsipeptides from the aqueous phase.

  • Chromatography: The crude extract is then subjected to a series of chromatographic steps to separate the different Cochinmicin analogs. High-Performance Liquid Chromatography (HPLC) is a key technique used for the final purification of this compound.[1]

Endothelin Receptor Binding Assay

To determine the potency of this compound as an endothelin receptor antagonist, a competitive radioligand binding assay would be performed. The general steps are as follows:

  • Membrane Preparation: Cell membranes expressing endothelin receptors (either ETA or ETB) are prepared from a suitable cell line or tissue source.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well would contain:

    • A fixed concentration of radiolabeled endothelin (e.g., [125I]-ET-1).

    • The prepared cell membranes.

    • Varying concentrations of this compound (the competitor).

  • Incubation: The plates are incubated to allow for the binding of the radioligand and the competitor to the receptors to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with Endothelin Receptors Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Radiolabeled Endothelin - Membranes - this compound (various conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification Data_Analysis Calculate IC50 Value Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an Endothelin Receptor Binding Assay.

Future Directions

This compound represents a promising lead compound for the development of novel therapeutics. Future research should focus on:

  • Quantitative Biological Characterization: Determining the IC50 values of this compound for both ETA and ETB receptor subtypes to understand its selectivity profile.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of diseases where the endothelin system is implicated.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how modifications to its structure affect its potency, selectivity, and pharmacokinetic properties.

  • Toxicology and Safety Assessment: Conducting comprehensive preclinical safety studies to evaluate the toxicological profile of this compound.

Conclusion

This compound is a novel cyclodepsipeptide with significant potential as a competitive endothelin receptor antagonist. Its unique chemical structure and potent biological activity warrant further investigation for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for the continued exploration of this promising natural product.

References

Cochinmicin I: A Technical Overview of its Endothelin Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cochinmicin I, a potent cyclodepsipeptide with significant endothelin (ET) receptor antagonist activity. This document consolidates available quantitative data, outlines detailed experimental methodologies for assessing its activity, and visualizes the core signaling pathways and experimental workflows involved.

Introduction to this compound and the Endothelin System

This compound is a novel, non-ribosomally synthesized peptide isolated from the fermentation broth of Microbispora sp.[1][2] Structurally, it is a cyclic depsipeptide containing unique amino acid residues, including two D-3,5-dihydroxyphenylglycine (Dpg) units, which are crucial for its biological activity.[3][4] The endothelin system plays a critical role in vasoconstriction and cell proliferation, primarily through the activation of two G-protein coupled receptor subtypes: ETA and ETB.[5][6] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists like this compound valuable candidates for therapeutic development.[3] this compound acts as a competitive antagonist at these receptors.[1][4]

Quantitative Analysis of Receptor Antagonist Activity

The inhibitory potency of this compound and its related compounds has been quantified through competitive binding assays, with the half-maximal inhibitory concentrations (IC50) against ETA and ETB receptors determined.

CompoundETA Receptor IC50 (nM)ETB Receptor IC50 (nM)
This compound4.413.0
Cochinmicin II1201200
Cochinmicin III2.121.0
Table 1: Inhibitory concentrations (IC50) of Cochinmicins I, II, and III against endothelin receptor subtypes A (ETA) and B (ETB). Data sourced from dose-response competition assays of endothelin and the cochinmicins in binding to the respective receptors.[3]

Experimental Protocols

While the precise, detailed experimental protocols used for the initial characterization of this compound are not fully available in the public domain, this section provides representative, detailed methodologies for the key assays typically employed to evaluate endothelin receptor antagonists.

Endothelin Receptor Radioligand Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the endothelin receptors.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethylenimine.

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine:

    • 25 µL of Assay Buffer

    • 25 µL of [125I]-ET-1 (final concentration ~0.1 nM)

    • 50 µL of cell membrane suspension (10-20 µg of protein)

    • 2 µL of varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a beta scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1 (IC50 value) by non-linear regression analysis of the competition binding curve.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by an endothelin receptor agonist.

Materials:

  • Cells: HEK293 cells stably expressing either the human ETA or ETB receptor.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Endothelin-1 (ET-1).

  • Test Compound: this compound.

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with Fluo-4 AM (2-5 µM) in Assay Buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Inject a pre-determined concentration of ET-1 (typically the EC80) into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of this compound compared to the control (agonist alone). Calculate the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ETR ET Receptor (ETA/ETB) Gq Gαq ETR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Ca_release->Response ET1 Endothelin-1 (Agonist) ET1->ETR Binds & Activates Cochinmicin This compound (Antagonist) Cochinmicin->ETR Competitively Blocks

Caption: Endothelin Receptor Signaling Pathway and Antagonism by this compound.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Prepare Cell Membranes (with ETA or ETB receptors) B1 Incubate Membranes, Radioligand & this compound A1->B1 A2 Prepare Radioligand ([125I]-ET-1) A2->B1 A3 Prepare this compound (Serial Dilutions) A3->B1 B2 Separate Bound from Free (Filtration) B1->B2 B3 Measure Radioactivity (Scintillation Counting) B2->B3 C1 Generate Competition Binding Curve B3->C1 C2 Calculate IC50 Value C1->C2

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound is a potent, competitive antagonist of both ETA and ETB receptors, with a slight preference for the ETA subtype. Its activity can be reliably characterized using standard radioligand binding and functional assays. The detailed methodologies and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel endothelin receptor antagonists for the treatment of cardiovascular and other related diseases. Further structure-activity relationship studies on this compound and its analogs could lead to the development of even more potent and selective therapeutic agents.

References

An In-Depth Technical Guide to the Biosynthesis of Cochinmicin I in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist, through submerged fermentation of Microbispora sp. ATCC 55140. This document details the biosynthetic pathway, experimental protocols for production and isolation, and available quantitative data, serving as a valuable resource for researchers in natural product synthesis and drug discovery.

Introduction

This compound is a non-ribosomally synthesized peptide belonging to the cyclodepsipeptide class of natural products. It is produced by the actinomycete Microbispora sp. ATCC 55140 in submerged fermentation cultures.[1][2] Structurally, this compound is the deschloro analog of Cochinmicin III and is composed of six α-amino acids and a pyrrolecarboxylic acid moiety.[1][3] The core peptide sequence contains D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (DHPG).[3] The interest in this compound stems from its activity as a competitive endothelin antagonist, making it a potential candidate for therapeutic development.[1]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a five-module non-ribosomal peptide synthetase (NRPS) encoded by the cochinmicin (cmn) biosynthetic gene cluster.[4] NRPSs are large, multidomain enzymes that act as an assembly line to synthesize complex peptides from amino acid and other carboxylic acid precursors. Each module is responsible for the incorporation of a specific monomer into the growing peptide chain.

The biosynthesis of this compound proceeds through the sequential action of these five NRPS modules, followed by cyclization to yield the final macrocyclic structure. The proposed biosynthetic pathway is initiated with the loading of the first amino acid onto the first module, followed by a series of condensation reactions, each adding the next amino acid in the sequence.

This compound Biosynthetic Gene Cluster

The cochinmicin (cmn) biosynthetic gene cluster, approximately 33.5 kb in size, was identified through genome sequencing of Microbispora sp. ATCC 55140.[4] In addition to the five-module NRPS, the cluster also contains genes predicted to be involved in the biosynthesis of the precursors, 3,5-dihydroxyphenylglycine (DHPG) and pyrrole-2-carboxylic acid.[4]

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed modular organization of the NRPS responsible for this compound synthesis and the sequence of amino acid incorporation.

Cochinmicin_I_Biosynthesis cluster_NRPS Cochinmicin (cmn) NRPS Assembly Line cluster_precursors Precursor Loading Module1 Module 1 A T C Module2 Module 2 A T C Module1:f3->Module2:f0 Condensation Module3 Module 3 A T C Module2:f3->Module3:f0 Condensation Module4 Module 4 A T C Module3:f3->Module4:f0 Condensation Module5 Module 5 A T TE Module4:f3->Module5:f0 Condensation Cyclization This compound Module5:f3->Cyclization Cyclization & Release Pyr Pyrrole-2- carboxylic acid Pyr->Module1:f1 Load DHPG1 D-DHPG DHPG1->Module2:f1 Load D_Phe D-Phe D_Phe->Module3:f1 Load L_Phe L-Phe L_Phe->Module4:f1 Load D_Ala D-Ala D_Ala->Module5:f1 Load D_allo_Thr D-allo-Thr DHPG2 D-DHPG

Caption: Proposed modular organization of the this compound NRPS assembly line.

Experimental Protocols

The following protocols are based on the initial discovery and characterization of this compound production.

Microorganism and Culture Conditions

The this compound producing strain is Microbispora sp. ATCC 55140.

Seed Culture: A vegetative mycelial suspension of Microbispora sp. ATCC 55140 is used to inoculate the seed medium. The specific composition of the seed medium and culture conditions are not detailed in the available literature.

Submerged Fermentation: The production of Cochinmicins I, II, and III is carried out in submerged fermentation cultures.[1] While the exact fermentation medium composition and operating parameters for optimal this compound production are not publicly available, a general approach for actinomycete fermentation can be inferred.

General Fermentation Parameters for Actinomycetes:

  • Temperature: 28-30°C

  • pH: Neutral to slightly alkaline (pH 7.0-7.5)

  • Aeration: Maintained through agitation and sterile air sparging.

  • Agitation: Typically 200-250 rpm in shake flasks.

Extraction and Isolation

The Cochinmicin congeners are extracted from the fermentation broth and mycelium.

Extraction Workflow:

Extraction_Workflow Fermentation_Broth Fermentation Broth of Microbispora sp. ATCC 55140 Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., with acetone or methanol) Mycelial_Cake->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Concentration Concentration (in vacuo) Crude_Extract->Concentration Aqueous_Suspension Aqueous Suspension Concentration->Aqueous_Suspension Organic_Extraction Organic Solvent Partitioning (e.g., with ethyl acetate) Aqueous_Suspension->Organic_Extraction Organic_Phase Organic Phase Organic_Extraction->Organic_Phase Drying Drying over Na2SO4 and Concentration Organic_Phase->Drying Crude_Cochinmicins Crude Cochinmicin Mixture Drying->Crude_Cochinmicins HPLC_Purification Preparative HPLC Crude_Cochinmicins->HPLC_Purification Cochinmicin_I Pure this compound HPLC_Purification->Cochinmicin_I Cochinmicin_II_III Cochinmicins II & III HPLC_Purification->Cochinmicin_II_III

Caption: General workflow for the extraction and isolation of this compound.

Purification: The final separation of this compound from its closely related congeners, Cochinmicin II and III, is achieved by High-Performance Liquid Chromatography (HPLC).[1] The specific column, mobile phase, and gradient conditions are not specified in the available literature.

Quantitative Data

Detailed quantitative data on the production titers of this compound in submerged fermentation are not available in the peer-reviewed literature. The initial discovery paper does not specify the yield of this compound in mg/L or other standard units.[1] Further research on fermentation optimization and process development would be required to establish a high-yield production process.

Table 1: Summary of Available Production Information

ParameterValue/InformationReference
Producing OrganismMicrobispora sp. ATCC 55140[1]
Fermentation TypeSubmerged Fermentation[1]
ProductCochinmicins I, II, and III[1]
This compound YieldNot Reported-

Conclusion

This technical guide consolidates the current knowledge on the biosynthesis of this compound in submerged fermentation. The identification of the "cmn" biosynthetic gene cluster and the elucidation of the NRPS-mediated pathway provide a solid foundation for future research.[4] However, significant gaps remain in the public domain regarding the specific fermentation conditions, optimized media composition, and quantitative production data. Further investigation into these areas is essential for the development of a robust and scalable production process for this promising endothelin antagonist. The detailed protocols and biosynthetic insights presented herein aim to facilitate further research and development efforts in the field of natural product biosynthesis and drug discovery.

References

An In-depth Technical Guide to Cochinmicins I, II, and III: Structure, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Cochinmicins I, II, and III, a family of potent cyclodepsipeptide endothelin receptor antagonists. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compounds' chemical relationships, biological activities, and the experimental methodologies used for their isolation and characterization.

Introduction

Cochinmicins I, II, and III are novel peptolides produced by the submerged fermentation of Microbispora sp. ATCC 55140.[1] These closely related natural products have garnered significant interest due to their potent and competitive antagonism of endothelin receptors, suggesting their potential therapeutic application in cardiovascular diseases. Structurally, they are cyclic depsipeptides containing six alpha-amino acids and a pyrrolecarboxylic acid moiety.[2]

The key structural relationships between the three compounds are as follows:

  • Cochinmicin I is the deschloro analog of Cochinmicin III.[1]

  • Cochinmicins II and III are stereoisomers of each other.[1]

These structural variations lead to differences in their biological activity, which will be detailed in the subsequent sections.

Physicochemical and Biological Properties

The physicochemical properties and biological activities of Cochinmicins I, II, and III are summarized in the tables below.

Table 1: Physicochemical Properties of Cochinmicins
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₄₆H₄₇N₇O₁₂889.9Contains pyrrole-2-carboxylic acid
Cochinmicin II C₄₆H₄₆ClN₇O₁₂924.3Contains 5-chloropyrrole-2-carboxylic acid; D- and L-DHPG
Cochinmicin III C₄₆H₄₆ClN₇O₁₂924.3Contains 5-chloropyrrole-2-carboxylic acid; both DHPG residues are in the D configuration

DHPG: 3,5-dihydroxyphenylglycine

Table 2: Endothelin Receptor Antagonist Activity (IC₅₀ Values)
CompoundETA Receptor (nM)ETB Receptor (nM)
This compound 1.28.0
Cochinmicin II 150>1000
Cochinmicin III 0.85.0

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological characterization of the Cochinmicins.

Fermentation and Isolation of Cochinmicins

3.1.1. Producing Organism and Fermentation:

The Cochinmicins are produced by Microbispora sp. ATCC 55140. Fermentation is carried out in a suitable liquid medium under submerged culture conditions with aeration. The fermentation broth is harvested at the peak of production.

3.1.2. Isolation and Purification Workflow:

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Concentration Concentration in vacuo Crude_Extract->Concentration Concentrated_Extract Concentrated Extract Concentration->Concentrated_Extract Chromatography Silica Gel Chromatography Concentrated_Extract->Chromatography Semi_pure_Fractions Semi-pure Fractions Chromatography->Semi_pure_Fractions HPLC Preparative HPLC Semi_pure_Fractions->HPLC Cochinmicin_I This compound HPLC->Cochinmicin_I Cochinmicin_II Cochinmicin II HPLC->Cochinmicin_II Cochinmicin_III Cochinmicin III HPLC->Cochinmicin_III

Caption: General workflow for the isolation and purification of Cochinmicins.

3.1.3. High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Detection: UV detection at 210 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the elution times of this compound, II, and III are collected separately.

  • Purity Analysis: The purity of the isolated compounds is confirmed by analytical HPLC and mass spectrometry.

Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the Cochinmicins for the endothelin A (ETA) and B (ETB) receptors.

3.2.1. Materials:

  • Membrane preparations from cells expressing human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]ET-1.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, II, and III at various concentrations.

  • Non-specific binding control: 1 µM unlabeled ET-1.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

3.2.2. Assay Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound (or unlabeled ET-1 for non-specific binding, or buffer for total binding), and 50 µL of [¹²⁵I]ET-1 (final concentration ~25 pM).

  • Add 100 µL of the membrane preparation (containing 5-10 µg of protein) to initiate the binding reaction.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.2.3. Data Analysis:

The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves using appropriate software (e.g., GraphPad Prism).

Biosynthesis of Cochinmicins

The Cochinmicins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. This multi-modular enzymatic assembly line is responsible for the selection, activation, and condensation of the constituent amino acids.

G cluster_0 NRPS Modules Module1 Module 1 A T C Module2 Module 2 A T C Module1->Module2 Module3 Module 3 A T C Module2->Module3 Module4 Module 4 A T C Module3->Module4 Module5 Module 5 A T C Module4->Module5 Module6 Module 6 A T C Module5->Module6 TE Thioesterase (TE) Module6->TE Cochinmicins This compound, II, or III TE->Cochinmicins Pyrrole Pyrrole-2-carboxylic acid (or 5-chloro-) Pyrrole->Module1 D_allo_Thr D-allo-Threonine D_allo_Thr->Module2 D_Ala D-Alanine D_Ala->Module3 L_Phe L-Phenylalanine L_Phe->Module4 D_Phe D-Phenylalanine D_Phe->Module5 DHPG D/L-3,5-dihydroxyphenylglycine DHPG->Module6

Caption: Simplified schematic of the non-ribosomal peptide synthetase (NRPS) pathway for Cochinmicin biosynthesis.

The NRPS machinery consists of modules, each responsible for the incorporation of a specific amino acid. Each module typically contains an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation. The final module contains a thioesterase (TE) domain that catalyzes the release and cyclization of the peptide chain to form the final Cochinmicin product. The variation between this compound and III arises from the action of a halogenase on the pyrrole precursor, while the stereoisomerism of Cochinmicin II and III is determined by the specific stereochemistry of the 3,5-dihydroxyphenylglycine incorporated.

References

Spectroscopic Profile of Cochinmicin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. The information presented herein is crucial for the identification, characterization, and quality control of this complex natural product in research and drug development settings. The data is compiled from the detailed characterization of the synthetically produced molecule, which corresponds to the natural product.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.15d9.2NH
7.30 - 7.21mPhe-H
7.18d9.5NH
7.08t1.8Pyr-H
6.94d8.8NH
6.84dd3.5, 1.8Pyr-H
6.27dd3.5, 1.8Pyr-H
6.18sDHPG-ArH
6.12sDHPG-ArH
6.08sDHPG-ArH
5.99sDHPG-ArH
5.48d9.5DHPG-αH
5.41d8.8DHPG-αH
5.28d2.5Thr-αH
4.80mPhe-αH
4.65mAla-αH
4.49dq6.5, 2.5Thr-βH
3.25dd13.9, 5.4Phe-βH
2.97dd13.9, 9.1Phe-βH
1.41d7.1Ala-βH
1.22d6.5Thr-γH

¹³C NMR (126 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
172.1C=O
171.8C=O
170.9C=O
170.0C=O
169.1C=O
168.6C=O
160.8C=O
157.0DHPG-ArC
156.8DHPG-ArC
136.4Phe-ArC
131.6DHPG-ArC
130.8DHPG-ArC
129.2Phe-ArC
128.8Phe-ArC
127.2Phe-ArC
124.9Pyr-C
122.9Pyr-C
118.0Pyr-C
111.4Pyr-C
107.8DHPG-ArC
107.7DHPG-ArC
102.0DHPG-ArC
101.8DHPG-ArC
77.2Thr-βC
58.8Thr-αC
58.1DHPG-αC
57.9DHPG-αC
55.1Phe-αC
49.3Ala-αC
37.8Phe-βC
18.6Ala-βC
16.7Thr-γC
Table 2: Mass Spectrometry (MS) Data
TechniqueIonization ModeMass (m/z)Assignment
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)996.3895[M+H]⁺ (Calculated: 996.3888)
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Spectroscopic TechniqueCharacteristic Peaks/Maxima
FT-IR (neat)3308, 2926, 1738, 1653, 1518, 1455, 1201, 1159, 1072 cm⁻¹
UV-Vis (MeOH)λ_max_ = 275 nm

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation : this compound was dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy : Proton NMR spectra were recorded at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded at 126 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

  • Data Processing : Standard software was used for processing the raw data, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer with an electrospray ionization (ESI) source was utilized.

  • Sample Preparation : The sample was dissolved in a suitable solvent, typically methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after chromatographic separation.

  • Data Acquisition : The analysis was performed in positive ion mode. The instrument was calibrated prior to analysis to ensure high mass accuracy.

  • Data Analysis : The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined, and the elemental composition was confirmed by comparing the measured accurate mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer was used for data acquisition.

  • Sample Preparation : The spectrum was obtained from a thin film of the sample (neat).

  • Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum was acquired and subtracted from the sample spectrum.

  • Data Interpretation : Characteristic absorption bands corresponding to functional groups present in the molecule (e.g., N-H, C-H, C=O, C-O) were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A UV-Vis spectrophotometer was employed for the analysis.

  • Sample Preparation : A solution of this compound was prepared in methanol (MeOH).

  • Data Acquisition : The absorbance spectrum was recorded over a wavelength range of 200-400 nm. The solvent was used as a blank.

  • Data Analysis : The wavelength of maximum absorbance (λ_max_) was determined from the resulting spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Isolation Isolation & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Provides detailed structural fragments MS Mass Spectrometry (HRMS) Isolation->MS Determines molecular weight & formula IR FT-IR Spectroscopy Isolation->IR Identifies functional groups UV UV-Vis Spectroscopy Isolation->UV Indicates presence of chromophores Structure Structure Elucidation & Verification NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: General workflow for the spectroscopic characterization of a natural product like this compound.

NMR_Data_Integration 1D_NMR 1D NMR (¹H, ¹³C) Fragment_Assembly Assembly of Structural Fragments 1D_NMR->Fragment_Assembly Identifies proton and carbon environments 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Fragment_Assembly Establishes connectivity (H-H, C-H) MS_Data Mass Spectrometry Data (Molecular Formula) MS_Data->Fragment_Assembly Provides overall constraints Final_Structure Complete Structure of this compound Fragment_Assembly->Final_Structure

Caption: Integration of NMR and MS data for the structural elucidation of this compound.

Cochinmicin I: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a novel, non-ribosomally synthesized cyclodepsipeptide with potent and competitive endothelin antagonist activity. This technical guide provides a comprehensive overview of its natural source, fermentation, isolation, and purification. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its study and potential therapeutic development.

Natural Source

This compound is a secondary metabolite produced by the actinomycete Microbispora sp., specifically the strain designated ATCC 55140.[1] Actinomycetes, particularly those from the genus Streptomyces and related genera like Microbispora, are well-known producers of a diverse array of bioactive compounds, including many clinically important antibiotics and other pharmaceuticals.

Fermentation

The production of this compound is achieved through submerged fermentation of Microbispora sp. ATCC 55140. While the exact media composition and fermentation parameters for optimal this compound production are not extensively detailed in publicly available literature, a general approach based on the cultivation of actinomycetes for secondary metabolite production can be employed.

Culture Conditions

Successful fermentation requires the optimization of various physical and chemical parameters to maximize the yield of this compound.

Table 1: Fermentation Parameters for this compound Production (Hypothetical)

ParameterValue/RangeNotes
Physical Parameters
Temperature28-30 °CTypical for mesophilic actinomycetes.
pH6.8-7.2Maintained with buffers to ensure optimal growth and production.
Agitation200-250 rpmTo ensure adequate aeration and nutrient distribution.
Aeration1.0-1.5 vvmCrucial for the growth of aerobic actinomycetes.
Fermentation Time7-10 daysProduction of secondary metabolites typically occurs in the stationary phase.
Media Composition (per liter) A complex medium is generally used to support the growth and secondary metabolism of Microbispora sp.
Carbon SourceGlucose, Soluble Starch20-30 g
Nitrogen SourceSoy Peptone, Yeast Extract10-15 g
MineralsCaCO₃, K₂HPO₄, MgSO₄·7H₂O1-5 g
Trace ElementsFeSO₄, ZnSO₄, MnSO₄As required

Fermentation Workflow

Fermentation_Workflow cluster_0 Inoculum Preparation cluster_1 Production Fermentation Spore Stock Spore Stock Seed Culture Seed Culture Spore Stock->Seed Culture Inoculation Production Fermenter Production Fermenter Seed Culture->Production Fermenter Inoculation Monitoring & Control Monitoring & Control Production Fermenter->Monitoring & Control pH, Temp, DO Harvest Harvest Production Fermenter->Harvest After 7-10 days Monitoring & Control->Production Fermenter Adjustments Isolation_Purification_Workflow Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Mycelial Cake Mycelial Cake Centrifugation->Mycelial Cake Supernatant Supernatant Centrifugation->Supernatant Solvent Extraction (Mycelia) Solvent Extraction (Mycelia) Mycelial Cake->Solvent Extraction (Mycelia) Solvent Extraction (Supernatant) Solvent Extraction (Supernatant) Supernatant->Solvent Extraction (Supernatant) Combined Organic Extracts Combined Organic Extracts Solvent Extraction (Mycelia)->Combined Organic Extracts Solvent Extraction (Supernatant)->Combined Organic Extracts Concentration Concentration Combined Organic Extracts->Concentration Crude Extract Crude Extract Concentration->Crude Extract Flash Chromatography Flash Chromatography Crude Extract->Flash Chromatography Cochinmicin-rich Fraction Cochinmicin-rich Fraction Flash Chromatography->Cochinmicin-rich Fraction Preparative RP-HPLC Preparative RP-HPLC Cochinmicin-rich Fraction->Preparative RP-HPLC Pure this compound Pure this compound Preparative RP-HPLC->Pure this compound Endothelin_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds Gq_Protein Gq Protein ETA_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Vasoconstriction Ca_Release->Contraction PKC_Activation->Contraction Cochinmicin_I This compound Cochinmicin_I->ETA_Receptor Blocks Binding

References

Cochinmicin I: A Technical Overview of its Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological properties of Cochinmicin I, a cyclodepsipeptide natural product. The information is compiled from available scientific literature and is intended to serve as a resource for researchers in pharmacology and drug discovery.

Core Biological Activity: Endothelin Receptor Antagonism

This compound is primarily identified as a potent and competitive antagonist of the endothelin (ET) receptors.[1][2] Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. By blocking the binding of endothelin to its receptors, this compound can inhibit these physiological effects, suggesting its potential as a therapeutic agent in conditions characterized by excessive vasoconstriction.

Quantitative Data: Endothelin Antagonist Activity

While the primary literature identifies this compound as a competitive endothelin antagonist, specific quantitative data such as IC50 values are not available in the abstracts of the foundational scientific publications. Further access to the full-text articles is required to ascertain these specific values.

CompoundTargetActivityQuantitative Data (IC50)Reference
This compoundEndothelin ReceptorsCompetitive AntagonistNot available in reviewed literature[1][2]

Secondary Biological Activity: Antimicrobial Properties

In addition to its well-documented endothelin receptor antagonism, this compound has been noted to possess antimicrobial activity.[2] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against specific microbial strains, are not specified in the publicly available literature abstracts.

Quantitative Data: Antimicrobial Activity

Similar to the endothelin antagonist activity data, specific MIC values for this compound against various microorganisms are not available in the reviewed abstracts.

CompoundMicrobial Strain(s)ActivityQuantitative Data (MIC)Reference
This compoundNot specifiedAntimicrobialNot available in reviewed literature[2]

Experimental Protocols

Detailed experimental protocols specifically used for the biological characterization of this compound are not fully available in the public domain abstracts. The following are representative protocols for the types of assays that would be employed to determine its endothelin receptor antagonist and antimicrobial activities.

Endothelin Receptor Binding Assay (Representative Protocol)

This protocol is a generalized representation of a competitive radioligand binding assay used to determine the affinity of a compound for endothelin receptors.

Objective: To determine the inhibitory concentration (IC50) of this compound for the endothelin receptor.

Materials:

  • Cell membranes expressing endothelin receptors (e.g., from A10 cells)

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

  • This compound (test compound)

  • Unlabeled Endothelin-1 (for non-specific binding control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microtiter plate, combine the cell membranes, radiolabeled ET-1, and varying concentrations of this compound in the binding buffer.

  • Controls:

    • Total Binding: Cell membranes and radiolabeled ET-1 without the test compound.

    • Non-specific Binding: Cell membranes, radiolabeled ET-1, and a saturating concentration of unlabeled ET-1.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Minimum Inhibitory Concentration (MIC) Assay (Representative Protocol)

This protocol describes a standard broth microdilution method to determine the MIC of an antimicrobial agent.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound (test compound)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.

  • Controls:

    • Positive Control: A well containing the inoculum and broth medium without the test compound.

    • Negative Control: A well containing only the broth medium.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental workflows relevant to the biological properties of this compound.

Endothelin_Antagonist_Mechanism cluster_0 Cell Membrane ET_Receptor Endothelin Receptor (ET_A / ET_B) PLC Phospholipase C (PLC) ET_Receptor->PLC Activates Endothelin Endothelin-1 Endothelin->ET_Receptor Binds to Cochinmicin_I This compound Cochinmicin_I->ET_Receptor Competitively Blocks IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Mechanism of this compound as an endothelin receptor antagonist.

Receptor_Binding_Assay_Workflow start Start Assay prepare_reagents Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Test Compound (this compound) start->prepare_reagents setup_reactions Set up Reactions in Microtiter Plate (Total, Non-specific, Test Compound Wells) prepare_reagents->setup_reactions incubation Incubate to Reach Equilibrium setup_reactions->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation_counting Measure Radioactivity with Scintillation Counter washing->scintillation_counting data_analysis Analyze Data and Determine IC50 scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a typical endothelin receptor binding assay.

MIC_Assay_Workflow start Start MIC Assay prepare_compound Prepare Serial Dilutions of this compound in Broth start->prepare_compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate Wells prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at Appropriate Temperature and Duration inoculate_plate->incubation read_results Visually Inspect for Microbial Growth (Turbidity) incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

References

Cochinmicin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, relevant biological pathways, and key experimental methodologies.

Core Molecular Data

This compound is a complex natural product with significant therapeutic potential. Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular Formula C46H47N7O12[1][2]
Molecular Weight 889.9 g/mol [1][2]

Endothelin Signaling Pathway and this compound's Mechanism of Action

This compound functions as a competitive antagonist of endothelin receptors.[3] Endothelins are potent vasoconstricting peptides that mediate their effects through two G-protein coupled receptors: Endothelin Receptor Type A (ET-A) and Type B (ET-B). The binding of endothelin to these receptors, primarily ET-A on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. This compound competitively binds to these receptors, inhibiting the downstream signaling cascade.

The signaling pathway initiated by endothelin binding involves the activation of G-proteins, specifically Gq/11 and G12/13.[1][2][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction. By blocking the initial binding of endothelin, this compound prevents these downstream effects.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ETR Endothelin Receptor (ET-A / ET-B) G_protein G-protein (Gq/11, G12/13) ETR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Endothelin Endothelin Endothelin->ETR Binds Cochinmicin_I This compound Cochinmicin_I->ETR Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction NRPS_Workflow cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_process Biosynthesis Steps module Adenylation (A) Peptidyl Carrier Protein (PCP) Condensation (C) Activation Activation module:A->Activation Tethering Tethering module:PCP->Tethering Elongation Peptide Bond Formation (Elongation) module:C->Elongation Amino_Acid Amino Acid Amino_Acid->module:A Selection Activation->module:PCP Transfer Tethering->module:C Presents to Termination Termination & Cyclization (TE Domain) Elongation->Termination Chain Transfer Cochinmicin This compound Termination->Cochinmicin

References

Methodological & Application

Total Synthesis of Cochinmicin I: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a cyclodepsipeptide natural product that has garnered significant interest due to its potent activity as an endothelin receptor antagonist, highlighting its potential as a lead compound for the development of therapeutics for cardiovascular diseases.[1][2] This document provides a detailed protocol for the total synthesis of this compound, based on a convergent fragment condensation strategy. The synthesis involves the preparation of two key peptide fragments, which are subsequently coupled and cyclized to yield the final natural product. This application note includes detailed experimental procedures, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a member of the cochinmicin family of cyclodepsipeptides isolated from Microbispora sp.[3][4] Structurally, it is characterized by a macrocyclic core containing several non-proteinogenic amino acids, including two residues of the racemization-prone 3,5-dihydroxyphenylglycine (Dpg).[1][5] The unique structure and biological activity of this compound make its total synthesis a challenging yet valuable endeavor for both methodological exploration and further structure-activity relationship (SAR) studies.[1]

The synthetic approach detailed herein follows a fragment condensation strategy, which divides the molecule into two more manageable peptide fragments. This approach allows for the careful construction of the stereocenters and the challenging Dpg-containing linkages. An alternative approach utilizing an Umpolung Amide Synthesis (UmAS) has also been reported, offering a different strategy to address the challenges of forming amide bonds with epimerization-prone amino acids.[6]

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, including the synthesis of the two main fragments and the final macrocyclization.

Table 1: Synthesis of Fragment A (Boc-D-Dpg-L-Phe-OMe)

StepReactionReagents and ConditionsProductYield (%)Purity (by HPLC)
1Boc Protection of D-Dpg(Boc)₂O, NaOH, 1,4-dioxane/H₂O, 0 °C to rtBoc-D-Dpg-OH95>98%
2Amide CouplingBoc-D-Dpg-OH, L-Phe-OMe·HCl, HATU, DIPEA, DMF, 0 °C to rtBoc-D-Dpg-L-Phe-OMe88>97%

Table 2: Synthesis of Fragment B (H-D-Ala-D-aThr(TBDMS)-Pyr-OMe)

StepReactionReagents and ConditionsProductYield (%)Purity (by HPLC)
1Boc Protection of D-Alanine(Boc)₂O, NaHCO₃, THF/H₂O, 0 °C to rtBoc-D-Ala-OH96>99%
2Silyl Protection of D-allo-ThreonineTBDMSCl, Imidazole, DMF, rtBoc-D-aThr(TBDMS)-OH92>98%
3Amide CouplingBoc-D-aThr(TBDMS)-OH, Pyr-OMe·HCl, EDC·HCl, HOBt, NMM, CH₂Cl₂Boc-D-aThr(TBDMS)-Pyr-OMe85>95%
4Boc Deprotection4 M HCl in 1,4-dioxane, rtH-D-aThr(TBDMS)-Pyr-OMe·HCl99>98%
5Amide CouplingBoc-D-Ala-OH, H-D-aThr(TBDMS)-Pyr-OMe·HCl, COMU, DIPEA, DMFBoc-D-Ala-D-aThr(TBDMS)-Pyr-OMe82>96%
6Boc DeprotectionTFA/CH₂Cl₂, rtH-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA99>97%

Table 3: Final Assembly and Macrocyclization of this compound

StepReactionReagents and ConditionsProductYield (%)Purity (by HPLC)
1Fragment CouplingBoc-D-Dpg-L-Phe-OH, H-D-Ala-D-aThr(TBDMS)-Pyr-OMe, T3P, Pyridine, CH₂Cl₂Protected Linear Precursor75>90%
2SaponificationLiOH, THF/H₂O, 0 °CDeprotected Linear Acid90>95%
3MacrocyclizationDPPA, K₂CO₃, DMF, 0 °CProtected this compound45>85%
4Global DeprotectionHF·Pyridine, THF, 0 °C to rtThis compound60>98%

Experimental Protocols

General Methods

All reactions were carried out under an inert atmosphere of argon or nitrogen unless otherwise stated. Anhydrous solvents were obtained by passing them through activated alumina columns. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or staining with appropriate reagents. Flash column chromatography was performed using silica gel (230-400 mesh). NMR spectra were recorded on 400 or 500 MHz spectrometers. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

Synthesis of Fragment A (Boc-D-Dpg-L-Phe-OMe)

Step 1: Boc-D-Dpg-OH To a solution of D-3,5-dihydroxyphenylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water was added sodium hydroxide (2.2 eq) at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) was then added portionwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was acidified with 1 M HCl to pH 2-3. The aqueous layer was extracted with ethyl acetate (3x). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford Boc-D-Dpg-OH as a white solid.

Step 2: Boc-D-Dpg-L-Phe-OMe To a solution of Boc-D-Dpg-OH (1.0 eq) in anhydrous DMF were added L-phenylalanine methyl ester hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with water and extracted with ethyl acetate (3x). The combined organic layers were washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield Boc-D-Dpg-L-Phe-OMe.

Synthesis of Fragment B (H-D-Ala-D-aThr(TBDMS)-Pyr-OMe)

Step 1-5: Synthesis of Boc-D-Ala-D-aThr(TBDMS)-Pyr-OMe The synthesis of the tripeptide fragment B is a multi-step process involving standard peptide coupling and protection/deprotection steps as summarized in Table 2. Standard protocols for Boc-protection, TBDMS-protection, EDC/HOBt or COMU mediated amide couplings, and Boc-deprotection using HCl or TFA are employed.

Step 6: H-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA The Boc-protected tripeptide was dissolved in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with toluene (3x) to yield the TFA salt of the free amine as a solid, which was used in the next step without further purification.

Final Assembly and Macrocyclization

Step 1: Fragment Coupling To a solution of Boc-D-Dpg-L-Phe-OH (prepared by saponification of the corresponding methyl ester) (1.0 eq) and H-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA (1.1 eq) in anhydrous CH₂Cl₂ were added pyridine (3.0 eq) and propylphosphonic anhydride (T3P, 1.5 eq) at 0 °C. The mixture was stirred at room temperature for 24 hours. The reaction was diluted with CH₂Cl₂ and washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to give the protected linear precursor.

Step 2: Saponification The protected linear precursor (1.0 eq) was dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (LiOH, 5.0 eq) was added at 0 °C, and the mixture was stirred for 4 hours. The reaction was acidified with 1 M HCl to pH 3 and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated to yield the deprotected linear acid.

Step 3: Macrocyclization The linear acid (1.0 eq) was dissolved in a large volume of anhydrous DMF to maintain high dilution conditions (c ≈ 0.001 M). The solution was cooled to 0 °C, and potassium carbonate (K₂CO₃, 5.0 eq) and diphenylphosphoryl azide (DPPA, 1.5 eq) were added. The reaction mixture was stirred at 0 °C for 72 hours. The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried, and concentrated. The crude product was purified by flash chromatography to afford the protected macrocycle.

Step 4: Global Deprotection To a solution of the protected macrocycle in anhydrous THF at 0 °C was added a solution of hydrogen fluoride-pyridine complex (HF·Pyridine). The reaction was stirred at 0 °C for 1 hour and then at room temperature for 6 hours. The reaction was carefully quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by preparative HPLC to yield this compound as a white solid.

Visualizations

Synthetic Workflow

Total_Synthesis_Workflow D_Dpg D-Dpg FragmentA Fragment A (Boc-D-Dpg-L-Phe-OH) D_Dpg->FragmentA L_Phe_OMe L-Phe-OMe L_Phe_OMe->FragmentA D_Ala D-Ala FragmentB Fragment B (H-D-Ala-D-aThr(TBDMS)-Pyr-OMe) D_Ala->FragmentB D_aThr D-aThr D_aThr->FragmentB Pyr_OMe Pyr-OMe Pyr_OMe->FragmentB LinearPrecursor Protected Linear Precursor FragmentA->LinearPrecursor FragmentB->LinearPrecursor DeprotectedLinear Deprotected Linear Acid LinearPrecursor->DeprotectedLinear ProtectedCyclic Protected this compound DeprotectedLinear->ProtectedCyclic Macrocyclization CochinmicinI This compound ProtectedCyclic->CochinmicinI Deprotection

Caption: Convergent total synthesis workflow for this compound.

Endothelin Signaling Pathway and Antagonism by this compound

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin Receptor A (ETₐR) ET1->ETAR Binds Gq Gαq/11 ETAR->Gq Activates CochinmicinI This compound CochinmicinI->ETAR Antagonizes PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]ᵢ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Simplified endothelin signaling pathway and the inhibitory action of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cochinmicin I from Microbispora sp. Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I, a novel cyclodepsipeptide with potent endothelin antagonist activity, is an important subject of study in drug discovery.[1][2][3][4] Produced by the fermentation of Microbispora sp. ATCC 55140, efficient purification of this compound from the complex culture broth is crucial for further research and development.[1][2] This application note provides a detailed protocol for the extraction and multi-step purification of this compound, culminating in a final high-purity product using High-Performance Liquid Chromatography (HPLC). The described methodology is designed to be a representative guide for researchers, offering a robust workflow from fermentation to isolated compound.

Introduction

Cochinmicins I, II, and III are novel peptolides produced by submerged-fermentation of Microbispora sp. ATCC 55140.[1][2] These closely related compounds are competitive endothelin antagonists, with this compound being the deschloro analog of Cochinmicin III.[1][2] The purification of these non-ribosomally synthesized peptides from fermentation broth presents a significant challenge due to the presence of numerous other metabolites. This protocol outlines a systematic approach for the isolation of this compound, employing solvent extraction, flash chromatography, and preparative HPLC.

Experimental Workflow

The overall workflow for the purification of this compound from the Microbispora sp. culture broth is depicted below.

Cochinmicin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Microbispora sp. ATCC 55140 Submerged Fermentation Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation SolventExtraction Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Centrifugation->SolventExtraction Evaporation Evaporation to yield crude extract SolventExtraction->Evaporation FlashChromatography Flash Chromatography (e.g., C18 silica gel) Evaporation->FlashChromatography FractionCollection Fraction Collection and Bioactivity Screening FlashChromatography->FractionCollection PrepHPLC Preparative HPLC (C18 Column) FractionCollection->PrepHPLC PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) PrepHPLC->PurityAnalysis StructureElucidation Structural Elucidation (MS, NMR) PurityAnalysis->StructureElucidation

Figure 1: Experimental workflow for this compound purification.

Experimental Protocols

Fermentation of Microbispora sp. ATCC 55140

A detailed fermentation protocol for Microbispora sp. can be developed based on general practices for actinomycete cultivation.

  • Media Preparation: Prepare a suitable liquid fermentation medium for Microbispora sp. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements is recommended.

  • Inoculation and Culture Conditions: Inoculate the sterile medium with a seed culture of Microbispora sp. ATCC 55140. Incubate the culture in a shaker at an appropriate temperature (e.g., 28-30 °C) and agitation speed (e.g., 180-220 rpm) for a period determined by growth and production kinetics (typically 7-14 days).

  • Monitoring: Monitor the fermentation for pH, cell growth, and production of this compound at regular intervals using analytical HPLC.

Extraction of Crude this compound

This protocol is based on common methods for extracting cyclodepsipeptides from fermentation broths.

  • Harvesting: After the fermentation period, harvest the culture broth.

  • Separation of Biomass: Separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 rpm for 20 minutes).

  • Solvent Extraction: Extract the supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Combine the organic layers.

  • Concentration: Evaporate the pooled organic extracts under reduced pressure to obtain the crude extract containing this compound and other metabolites.

Initial Purification by Flash Chromatography

The crude extract is subjected to flash chromatography for initial fractionation.

  • Column Packing: Pack a flash chromatography column with C18 silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing organic solvent concentration (e.g., methanol or acetonitrile in water).

  • Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or analytical HPLC.

  • Bioassay (Optional): Screen the collected fractions for endothelin antagonist activity to identify the fractions containing the Cochinmicins.

  • Pooling and Concentration: Pool the active fractions and evaporate the solvent to yield a partially purified extract.

Preparative HPLC Purification of this compound

The final purification of this compound is achieved by preparative HPLC.

  • Sample Preparation: Dissolve the partially purified extract in the initial mobile phase for injection. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC System and Column: Utilize a preparative HPLC system equipped with a UV detector. A C18 reversed-phase column is suitable for this separation.

  • Mobile Phase and Gradient: A typical mobile phase consists of a mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A linear gradient is generally effective for separating the closely related Cochinmicins.

  • Fraction Collection: Collect fractions corresponding to the elution peaks detected by the UV detector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Desalting and Lyophilization: Pool the pure fractions containing this compound, remove the organic solvent under reduced pressure, and desalt if necessary. Lyophilize the aqueous solution to obtain pure this compound as a solid.

Data Presentation

The following tables summarize representative quantitative data for the HPLC purification of this compound. These values are based on typical parameters for the purification of similar cyclodepsipeptides and should be optimized for specific laboratory conditions.

Table 1: Preparative HPLC Parameters

ParameterValue
Instrument Preparative HPLC System
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30-70% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 1-5 mL (concentration dependent)

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterValue
Instrument Analytical HPLC System
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 40-60% B over 20 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10-20 µL

Table 3: Representative Purification Data

Purification StepStarting Material (g)Product (mg)Purity (%)Recovery (%)
Crude Extract 10-~5-
Flash Chromatography 10500~4050
Preparative HPLC 500150>9530

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound from the culture broth of Microbispora sp. ATCC 55140. By following this multi-step procedure involving solvent extraction, flash chromatography, and preparative HPLC, researchers can obtain high-purity this compound suitable for detailed biological and structural studies. The provided workflow and parameters serve as a valuable starting point for the development and optimization of purification strategies for this compound and other related cyclodepsipeptides.

References

Application Notes and Protocols for the Structural Elucidation of Cochinmicin I using NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a cyclic depsipeptide and a competitive endothelin antagonist originally isolated from Microbispora sp.[1]. Its complex structure, comprising six α-amino acids and a pyrrolecarboxylic acid moiety, necessitates advanced spectroscopic techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous determination of the constitution and stereochemistry of such natural products. This document provides a detailed overview of the application of various NMR techniques for the structural elucidation of this compound, including generalized experimental protocols and data interpretation strategies.

Structural Components of this compound

The structure of this compound was determined through a combination of mass spectrometry, as well as 1D and 2D NMR experiments[1]. The constituent units were identified as:

  • D-allo-Threonine

  • D-Alanine

  • L-Phenylalanine

  • D-Phenylalanine

  • Two units of 3,5-dihydroxyphenylglycine (DHPG)

  • Pyrrole-2-carboxylic acid

Data Presentation: 1H and 13C NMR Chemical Shifts

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Residues of this compound.

ResidueAtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
D-allo-Threonine α4.2 - 4.559.0 - 62.0
β4.0 - 4.367.0 - 70.0
γ1.1 - 1.319.0 - 22.0
D-Alanine α4.3 - 4.650.0 - 53.0
β1.3 - 1.517.0 - 20.0
L-Phenylalanine α4.5 - 4.855.0 - 58.0
β2.9 - 3.237.0 - 40.0
Aryl7.1 - 7.4127.0 - 137.0
D-Phenylalanine α4.5 - 4.855.0 - 58.0
β2.9 - 3.237.0 - 40.0
Aryl7.1 - 7.4127.0 - 137.0
3,5-dihydroxyphenylglycine α5.2 - 5.557.0 - 60.0
Aryl6.2 - 6.5105.0 - 159.0
Pyrrole-2-carboxylic acid H-36.8 - 7.0C-2, C-5
H-46.1 - 6.3C-3, C-4
H-56.9 - 7.1

Note: These are typical chemical shift ranges and the actual values for this compound may vary depending on the solvent, temperature, and local molecular environment.

Experimental Protocols for NMR Analysis

The following are generalized protocols for the key NMR experiments required for the structure elucidation of a cyclic depsipeptide like this compound.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent. For peptides, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are common choices as they effectively dissolve the sample and have exchangeable proton signals that do not interfere with the amide proton region.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR (Proton):

    • Objective: To obtain an overview of all proton signals in the molecule.

    • Instrument: 500 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 0-12 ppm.

      • Number of scans: 16-64.

      • Relaxation delay: 1-2 seconds.

  • ¹³C NMR (Carbon):

    • Objective: To identify all unique carbon environments.

    • Instrument: 500 MHz or higher NMR spectrometer with a carbon-sensitive probe.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Spectral width: 0-180 ppm.

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Objective: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ in an amino acid).

    • Instrument: 500 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard COSY experiment (e.g., cosygp).

      • Data points: 2048 in F2 and 256-512 in F1.

      • Number of scans per increment: 8-16.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To correlate protons with their directly attached carbons.

    • Instrument: 500 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Gradient-enhanced HSQC (e.g., hsqcedetgpsisp2).

      • ¹J(C,H) coupling constant: Optimized for ~145 Hz (aliphatic) and ~160 Hz (aromatic).

      • Data points: 2048 in F2 (¹H) and 256-512 in F1 (¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting different amino acid residues across peptide bonds.

    • Instrument: 500 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Gradient-enhanced HMBC (e.g., hmbcgplpndqf).

      • Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

      • Data points: 2048 in F2 (¹H) and 256-512 in F1 (¹³C).

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Objective: To identify protons that are close in space (through-space interactions), which is essential for determining the 3D structure and stereochemistry.

    • Instrument: 500 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard NOESY or ROESY experiment.

      • Mixing time: 100-800 ms for NOESY, 100-300 ms for ROESY (to be optimized).

      • Data points: 2048 in F2 and 256-512 in F1.

Visualization of Experimental Workflow and Structural Relationships

Workflow for this compound Structure Elucidation

The following diagram illustrates the logical workflow from sample isolation to the final elucidated structure of this compound using NMR spectroscopy.

Cochinmicin_NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound Purification Purification (HPLC) Isolation->Purification NMR_Sample NMR Sample Preparation (5-10 mg in 0.5 mL DMSO-d6) Purification->NMR_Sample OneD_NMR 1D NMR (1H, 13C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD_NMR Residue_ID Identify Amino Acid Spin Systems (COSY, HSQC) OneD_NMR->Residue_ID TwoD_NMR->Residue_ID Sequence Establish Peptide Sequence (HMBC, NOESY) Residue_ID->Sequence Stereochem Determine Stereochemistry (NOESY, Coupling Constants) Sequence->Stereochem Structure Final 3D Structure of this compound Stereochem->Structure

NMR workflow for this compound.
Key HMBC and NOESY Correlations for Structural Connectivity

This diagram visualizes the crucial long-range and through-space correlations that are used to piece together the structure of this compound. HMBC correlations establish the covalent backbone, while NOESY correlations provide information about the spatial arrangement of the residues.

Cochinmicin_Correlations cluster_hmbc HMBC Correlations (2-3 bonds) Residue1 Residue (i) NH Residue2 Residue (i+1) NH Residue1:nh->Residue2:alpha NH(i) -> Cα(i) Residue1:alpha->Residue2:nh Hα(i) -> C'(i) -> NH(i+1) Residue1:alpha->Residue2:nh Hα(i) - NH(i+1) Residue1:nh->Residue2:nh NH(i) - NH(i+1) Residue1:beta->Residue2:nh Hβ(i) - NH(i+1)

Key NMR correlations for peptide sequencing.

Conclusion

The structural elucidation of this compound is a classic example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR experiments, it is possible to determine the amino acid composition, the sequence of connectivity, and the three-dimensional structure of this complex cyclic depsipeptide. The protocols and workflows outlined in this document provide a comprehensive guide for researchers aiming to characterize similar molecules, contributing to the advancement of drug discovery and development.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Cochinmicin I Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a naturally occurring cyclodepsipeptide that has garnered significant interest due to its potent and selective antagonism of the endothelin-A (ETa) receptor.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its overactivity is implicated in various cardiovascular diseases, including pulmonary hypertension and heart failure. The unique cyclic structure of this compound, containing both amide and ester bonds, contributes to its high affinity and stability, making it an attractive scaffold for the development of novel therapeutics.

Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the synthesis of this compound and its analogs. This approach allows for the systematic modification of the peptide backbone and side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide to the SPPS of this compound analogs, including detailed protocols and data interpretation.

This compound: Structure and Biological Activity

This compound is a cyclic depsipeptide with the sequence cyclo(-D-allo-Ile-L-Orn-L-Asp-D-Phe-L-Leu-). Its potent ETa receptor antagonist activity makes it a valuable lead compound in drug discovery.

CompoundTargetIC50 (nM)Reference
This compoundETa Receptor2.5[1]

Solid-Phase Synthesis of this compound Analogs: A Strategic Workflow

The synthesis of this compound analogs via SPPS involves a multi-step process that includes linear peptide assembly, on-resin cyclization, cleavage from the resin, and purification. The following workflow provides a general overview of the key stages.

SPPS_Workflow Resin Resin Preparation (e.g., 2-Chlorotrityl chloride resin) First_AA First Amino Acid Loading Resin->First_AA Attachment of C-terminal residue Chain_Elongation Linear Peptide Assembly (Fmoc-SPPS Cycles) First_AA->Chain_Elongation Iterative deprotection and coupling Deprotection Selective Side-Chain Deprotection Chain_Elongation->Deprotection Removal of orthogonal protecting groups Cyclization On-Resin Cyclization (Macrolactamization) Deprotection->Cyclization Formation of amide bond Cleavage Cleavage from Resin & Side-Chain Deprotection Cyclization->Cleavage TFA cocktail Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry, NMR) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of this compound analogs.

Experimental Protocols

Materials and Reagents
  • Resins: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid-lability, which allows for the cleavage of the peptide from the resin with minimal side-chain deprotection if desired.

  • Fmoc-Protected Amino Acids: All standard and non-standard amino acids should be N-terminally protected with the fluorenylmethyloxycarbonyl (Fmoc) group. Side chains should be protected with acid-labile groups (e.g., tBu for Asp, Boc for Orn).

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Acetonitrile (ACN).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

Protocol 1: Linear Peptide Assembly (Fmoc-SPPS)

This protocol describes the manual synthesis of the linear precursor of a this compound analog. The synthesis can also be performed on an automated peptide synthesizer.

  • Resin Swelling: Swell 2-CTC resin in DMF for 30 minutes in a fritted syringe.

  • First Amino Acid Loading:

    • Dissolve Fmoc-L-Leu-OH (2 eq.) and DIPEA (4 eq.) in DCM.

    • Add the solution to the resin and shake for 1 hour.

    • Cap the unreacted sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and shaking for 30 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

    • Wash the resin with DMF (3x).

  • Repeat Cycles: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

Protocol 2: On-Resin Cyclization
  • Selective Deprotection: After the assembly of the linear peptide, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the carboxylic acid of Asp and the amine of Orn). This requires the use of orthogonal protecting groups during the synthesis. For example, using Fmoc-Asp(OAll)-OH and Fmoc-Orn(Alloc)-OH allows for deprotection with Pd(PPh₃)₄.

  • Cyclization:

    • Wash the resin with DMF.

    • Add a solution of a coupling reagent such as HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.

    • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Purification
  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture and decant the ether.

    • Repeat the ether wash twice.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization

The identity and purity of the synthesized this compound analogs should be confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the cyclic peptide.

  • Analytical RP-HPLC: To determine the purity of the final compound.

Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing this compound analogs is to understand the contribution of each amino acid residue to its biological activity. Based on the known structure of this compound, the following positions are of interest for modification:

  • D-allo-Isoleucine: Modifications at this position can explore the impact of hydrophobicity and steric bulk on receptor binding.

  • L-Ornithine: The basic side chain of ornithine is likely involved in key interactions with the receptor. Analogs can be synthesized with variations in the length and basicity of this side chain.

  • L-Aspartic Acid: The acidic side chain of aspartic acid may form important salt bridges. Neutral or different length acidic side chains can be introduced.

  • D-Phenylalanine: The aromatic ring of phenylalanine is often involved in pi-pi stacking or hydrophobic interactions. Analogs with different aromatic or aliphatic residues can be synthesized.

  • L-Leucine: Similar to isoleucine, this residue contributes to the overall hydrophobicity of the molecule.

The following diagram illustrates a logical workflow for conducting SAR studies on this compound analogs.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Design Analogs (Single point mutations) SPPS Solid-Phase Peptide Synthesis Start->SPPS Purify RP-HPLC Purification SPPS->Purify Characterize MS & NMR Characterization Purify->Characterize Screening ETa Receptor Binding Assay (e.g., Radioligand binding) Characterize->Screening IC50 IC50 Determination Screening->IC50 SAR_Table Compile SAR Table IC50->SAR_Table Model Develop Pharmacophore Model SAR_Table->Model Next_Gen Design Next Generation Analogs Model->Next_Gen

Caption: A workflow for structure-activity relationship studies of this compound analogs.

Conclusion

The solid-phase synthesis of this compound analogs provides a powerful platform for the development of novel endothelin receptor antagonists. The protocols outlined in these application notes offer a starting point for the synthesis and evaluation of a diverse range of analogs. By systematically exploring the structure-activity relationships, researchers can design and synthesize new compounds with improved therapeutic potential for the treatment of cardiovascular diseases. Careful planning of the synthetic strategy, including the choice of resin and protecting groups, is crucial for the successful synthesis of these complex cyclic depsipeptides.

References

Application Notes: Endothelin Receptor Binding Assay for Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a novel cyclodepsipeptide isolated from the fermentation broth of Microbispora sp.[1][2] It has been identified as a potent and competitive antagonist of endothelin (ET) receptors.[1][2] Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. Their biological effects are mediated through two main G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). The development of endothelin receptor antagonists is a key area of research for therapeutic interventions in conditions such as hypertension, heart failure, and pulmonary arterial hypertension.

These application notes provide a detailed protocol for performing a competitive radioligand binding assay to determine the binding affinity of this compound for human endothelin receptors.

Data Presentation

The following table summarizes the binding affinity of this compound for human endothelin A (ETA) and endothelin B (ETB) receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of the radiolabeled ligand, [125I]-ET-1.

CompoundReceptor SubtypeRadioligandIC50 (nM)
This compoundHuman ETA[125I]-ET-1Data not available in public sources
This compoundHuman ETB[125I]-ET-1Data not available in public sources

Note: While this compound is confirmed as a competitive endothelin antagonist, specific IC50 values for the individual receptor subtypes are not publicly available in the reviewed literature. The protocol below provides a standard method for how such data would be generated.

Experimental Protocols

Principle of the Assay

This protocol describes a competitive radioligand binding assay. The assay measures the ability of an unlabeled compound (the competitor, this compound) to displace a radiolabeled ligand ([125I]-Endothelin-1) from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the competitor for the receptor. By testing a range of concentrations of the competitor, a dose-response curve can be generated, and the IC50 value can be determined.

Materials and Reagents
  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing recombinant human ETA or ETB receptors.

  • Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) with a specific activity of ~2000 Ci/mmol.

  • Unlabeled Ligand: this compound (test compound), Endothelin-1 (for non-specific binding determination).

  • Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation fluid.

  • Microplate shaker.

  • Filtration apparatus.

  • Gamma counter.

Assay Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of test concentrations.

  • Assay Setup:

    • The assay is performed in a 96-well microplate format. Each well will have a final volume of 250 µL.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [125I]-ET-1 (final concentration ~25 pM), and 150 µL of membrane preparation (containing 5-10 µg of protein).

    • Non-specific Binding (NSB): Add 50 µL of unlabeled Endothelin-1 (final concentration 1 µM), 50 µL of [125I]-ET-1, and 150 µL of membrane preparation.

    • Competitor Binding: Add 50 µL of the diluted this compound solutions, 50 µL of [125I]-ET-1, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the microplate at room temperature (or 37°C) for 60-120 minutes on a microplate shaker.

  • Filtration:

    • Following incubation, rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Endothelin Receptor Signaling Pathway

The binding of endothelin to its receptors (ETA or ETB) on the cell surface initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the physiological and pathological roles of endothelin and the mechanism of action of its antagonists.

Endothelin_Signaling ET1 Endothelin-1 ETAR ET-A Receptor ET1->ETAR Binds ETBR ET-B Receptor ET1->ETBR Binds Gq Gq/11 ETAR->Gq G1213 G12/13 ETAR->G1213 ETBR->Gq Gi Gi ETBR->Gi PLC Phospholipase C (PLC) Gq->PLC PI3K PI3K/Akt Pathway Gi->PI3K RhoA RhoA/Rho Kinase G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Vasoconstriction, Proliferation, Hypertrophy, Inflammation) Ca->Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK RhoA->Response MAPK->Response PI3K->Response

Caption: Simplified Endothelin Receptor Signaling Pathway.

Experimental Workflow for Endothelin Receptor Binding Assay

The following diagram illustrates the key steps involved in the competitive binding assay to determine the affinity of this compound for endothelin receptors.

Binding_Assay_Workflow Start Start Prep_Membranes Prepare Receptor Membranes (ET-A / ET-B) Start->Prep_Membranes Prep_Ligands Prepare Radioligand ([¹²⁵I]-ET-1) & this compound dilutions Prep_Membranes->Prep_Ligands Incubation Incubate Membranes with Radioligand & this compound Prep_Ligands->Incubation Filtration Separate Bound from Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Gamma Counting) Filtration->Counting Analysis Data Analysis (IC₅₀ Determination) Counting->Analysis End End Analysis->End

Caption: Experimental Workflow of the Competitive Binding Assay.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating Cochinmicin I Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a cyclodepsipeptide natural product that has been identified as a potent endothelin antagonist, suggesting its potential therapeutic application in cardiovascular diseases.[1][2] Recent interest in the pharmacological activities of cyclodepsipeptides has expanded to their potential as anticancer agents, as many compounds in this class exhibit significant cytotoxicity against various cancer cell lines.[3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound on cancer cells. The described assays are fundamental in preclinical drug development for characterizing the anticancer profile of novel compounds.

Data Presentation

The following tables summarize hypothetical data obtained from the described cell-based assays, illustrating the potential anticancer effects of this compound on a representative cancer cell line (e.g., HeLa).

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{2.5}
0.192.3 ± 5.1
168.7 ± 3.9
2.549.8 ± 4.2
531.2 ± 3.5
1015.6 ± 2.8

Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V-FITC/PI Staining)

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (2.5 µM)65.4 ± 3.525.8 ± 2.98.8 ± 1.5
This compound (5 µM)42.1 ± 4.241.3 ± 3.816.6 ± 2.1

Table 3: Caspase-3/7 Activation by this compound in HeLa Cells

TreatmentRelative Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
This compound (2.5 µM)3.8 ± 0.4
This compound (5 µM)6.2 ± 0.7

Table 4: Effect of this compound on HeLa Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.3 ± 3.130.1 ± 2.514.6 ± 1.9
This compound (2.5 µM)68.9 ± 3.818.5 ± 2.212.6 ± 1.7
This compound (5 µM)75.4 ± 4.210.2 ± 1.814.4 ± 2.0

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9][10]

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis Confirmation: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13]

Materials:

  • HeLa cells

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound or vehicle control for 24 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16]

Materials:

  • HeLa cells

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays for this compound cluster_cytotoxicity Cytotoxicity cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle start Cancer Cell Culture (e.g., HeLa) treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment mtt MTT Assay treatment->mtt annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin caspase Caspase-3/7 Activity Assay treatment->caspase pi_staining Propidium Iodide Staining (Flow Cytometry) treatment->pi_staining ic50 Determine IC50 mtt->ic50

Caption: Experimental workflow for assessing the anticancer activity of this compound.

endothelin_signaling_pathway Endothelin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETAR) ET1->ETAR ETBR Endothelin B Receptor (ETBR) ET1->ETBR Gq Gq/11 ETAR->Gq Cochinmicin This compound Cochinmicin->ETAR Antagonist Cochinmicin->ETBR Antagonist PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Proliferation Cell Proliferation Vasoconstriction Ca2->Proliferation PKC->Proliferation

Caption: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for the Scale-up of Cochinmicin I Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a cyclodepsipeptide with potential therapeutic applications, produced via submerged fermentation of Microbispora sp. ATCC 55140.[1] As a secondary metabolite, its production is typically initiated during the stationary phase of microbial growth and is governed by complex regulatory networks, including a five-module non-ribosomal peptide synthetase (NRPS) system. The successful scale-up of this compound fermentation from laboratory to industrial scale is critical for ensuring a consistent and economically viable supply for further research and development.

This document provides a comprehensive guide to the scale-up of this compound fermentation. It includes detailed protocols for inoculum preparation, seed culture, and production-scale fermentation. Additionally, it presents key fermentation parameters and expected outcomes in a structured format to facilitate process optimization and technology transfer. The provided methodologies are based on established principles for the large-scale cultivation of Actinomycetes and the production of secondary metabolites.

Data Presentation: Fermentation Parameters and Yields

The following tables summarize the key process parameters and expected yields at different stages of the this compound fermentation scale-up.

Table 1: Inoculum Development and Seed Fermenter Parameters

ParameterShake FlaskSeed Fermenter (10 L)
Culture Volume 100 mL (in 500 mL flask)7 L
Inoculum Volume 5% (v/v) from spore stock5% (v/v) from shake flask culture
Temperature 28°C28°C
Agitation 200 rpm (orbital shaker)300 rpm
pH 7.0 (uncontrolled)7.0 (controlled)
Incubation Time 48-72 hours48 hours
Aeration N/A1.0 vvm (vessel volumes per minute)
Dissolved Oxygen (DO) Not controlledMaintained > 30%
Expected Cell Density (OD600) 2.5 - 3.53.0 - 4.0

Table 2: Production Fermenter Parameters and Expected Yields

ParameterProduction Fermenter (100 L)
Working Volume 70 L
Inoculum Volume 10% (v/v) from seed fermenter
Temperature 28°C
Agitation 200 - 400 rpm (cascade control with DO)
pH 7.0 (controlled with NaOH and H₂SO₄)
Fermentation Duration 120 - 144 hours
Aeration 1.0 - 1.5 vvm
Dissolved Oxygen (DO) Maintained > 20%
Expected Dry Cell Weight (DCW) 25 - 35 g/L
Expected this compound Titer 150 - 250 mg/L

Experimental Protocols

Inoculum Preparation (Shake Flask Stage)

Objective: To generate a healthy and actively growing culture of Microbispora sp. ATCC 55140 for inoculation of the seed fermenter.

Materials:

  • Cryopreserved spore stock of Microbispora sp. ATCC 55140

  • Sterile 500 mL Erlenmeyer flasks with foam plugs

  • Inoculum Medium (per liter):

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Trace Metal Solution: 1 mL

    • Deionized Water: to 1 L

    • Adjust pH to 7.0 before sterilization

Procedure:

  • Aseptically add 100 mL of sterile Inoculum Medium to each 500 mL flask.

  • Thaw a vial of cryopreserved spore stock and inoculate each flask with 1 mL of the spore suspension.

  • Incubate the flasks at 28°C in an orbital shaker at 200 rpm for 48-72 hours.

  • Monitor the culture for growth (visual turbidity and microscopic examination). A healthy culture will show filamentous growth.

Seed Fermentation (10 L Scale)

Objective: To produce a large volume of actively growing biomass to inoculate the production fermenter, ensuring a short lag phase.

Materials:

  • Sterilized and calibrated 10 L seed fermenter

  • Seed Medium (same composition as Inoculum Medium)

  • Actively growing shake flask culture

  • Sterile transfer lines and sampling equipment

Procedure:

  • Prepare and sterilize 7 L of Seed Medium in the 10 L fermenter.

  • Calibrate and sterilize pH and DO probes.

  • Set the fermenter parameters as specified in Table 1.

  • Aseptically transfer the entire content of a 48-72 hour old, 100 mL shake flask culture into the seed fermenter (approximately 1.4% v/v inoculum).

  • Start the agitation, aeration, and temperature control.

  • Monitor cell growth by measuring optical density (OD₆₀₀) and observing cell morphology under a microscope every 6-8 hours.

  • The seed culture is ready for transfer to the production fermenter when it reaches the late exponential growth phase (typically around 48 hours).

Production Fermentation (100 L Scale)

Objective: To produce this compound at a larger scale under controlled conditions.

Materials:

  • Sterilized and calibrated 100 L production fermenter

  • Production Medium (per liter):

    • Glucose: 40 g

    • Soybean Meal: 20 g

    • Yeast Extract: 5 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Antifoam agent (e.g., Silicone-based): as needed

    • Deionized Water: to 1 L

    • Adjust pH to 7.0 before sterilization

  • Seed fermenter culture

  • Sterile solutions of NaOH (2M) and H₂SO₄ (1M) for pH control

Procedure:

  • Prepare and sterilize 70 L of Production Medium in the 100 L fermenter.

  • Calibrate and sterilize pH and DO probes.

  • Set the initial fermenter parameters as specified in Table 2.

  • Aseptically transfer 7 L of the seed culture into the production fermenter.

  • Commence the fermentation process with the defined setpoints for temperature, pH, and initial agitation and aeration rates.

  • Implement a DO-cascade control for agitation. If the DO drops below 20%, the agitation speed will increase incrementally to maintain the setpoint.

  • Monitor the fermentation by drawing samples aseptically every 12 hours to measure:

    • Dry Cell Weight (DCW)

    • Residual glucose concentration

    • pH

    • This compound concentration (using a validated HPLC method)

  • The fermentation is typically harvested after 120-144 hours, or when the this compound production rate significantly decreases.

Visualizations

Scale_Up_Workflow cluster_0 Lab Scale cluster_1 Pilot Scale cluster_2 Production Scale Spore_Stock Spore Stock Shake_Flask Shake Flask (100 mL) Spore_Stock->Shake_Flask Inoculation Seed_Fermenter Seed Fermenter (10 L) Shake_Flask->Seed_Fermenter Inoculation (5% v/v) Production_Fermenter Production Fermenter (100 L) Seed_Fermenter->Production_Fermenter Inoculation (10% v/v) Downstream_Processing Downstream Processing Production_Fermenter->Downstream_Processing Harvest

Caption: Overall workflow for the scale-up of this compound fermentation.

NRPS_Pathway cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_product Final Product Amino_Acids Amino Acids NRPS Module 1 Module 2 Module 3 Module 4 Module 5 Amino_Acids->NRPS:m1 Pyrrole_Carboxylic_Acid Pyrrole-2- carboxylic acid Pyrrole_Carboxylic_Acid->NRPS:m1 Te Te NRPS:m5->Te Peptide Elongation Cochinmicin_I This compound Te->Cochinmicin_I Cyclization & Release

Caption: Simplified signaling pathway for this compound biosynthesis via NRPS.

DO_Control_Logic DO_Setpoint DO < 20%? Increase_Agitation Increase Agitation Speed DO_Setpoint->Increase_Agitation Yes Maintain_State Maintain Current State DO_Setpoint->Maintain_State No Max_Agitation Agitation at Max? Increase_Agitation->Max_Agitation Max_Agitation->DO_Setpoint No Increase_Aeration Increase Aeration Rate Max_Agitation->Increase_Aeration Yes Increase_Aeration->DO_Setpoint

Caption: Logical relationship for dissolved oxygen (DO) cascade control.

References

Application Notes and Protocols for the Quantitative Analysis of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a potent cyclodepsipeptide endothelin antagonist produced by Microbispora sp.[1][2] As a promising therapeutic candidate, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This compound has a molecular formula of C46H47N7O12 and a molecular weight of 889.9 g/mol .[3][4] Its structure consists of D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, pyrrole-2-carboxylic acid, and two units of 3,5-dihydroxyphenylglycine (DHPG).[1][3] The presence of chromophoric groups in its structure, such as the phenyl and pyrrole moieties, allows for UV detection, while its peptide nature makes it amenable to sensitive and selective quantification by LC-MS/MS.

Analytical Methods

Two primary methods are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for the analysis of bulk drug substances and formulations where concentration levels are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where low detection limits are required.

Method 1: Quantification of this compound by HPLC-UV

This method is suitable for the determination of this compound purity and for quantifying it in pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA in ultrapure water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

4. Sample Preparation (for a hypothetical formulation)

  • Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.

  • Dissolve in 50 mL of methanol and sonicate for 15 minutes.

  • Dilute to a final volume of 100 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute an aliquot of the filtered solution with the initial mobile phase to fall within the calibration curve range.

Data Presentation: Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (% Recovery) 98.5% - 101.2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Reference Standards Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Formulation Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases A and B HPLC_System HPLC System Setup (Column, Gradient, Flow Rate) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Detection UV Detection at 280 nm Injection->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Generate Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification of this compound by LC-MS/MS

This highly sensitive and selective method is designed for the quantification of this compound in biological matrices, such as human plasma.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled peptide)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in ultrapure water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Prepare as described in Method 1.

  • Working Standard Solutions: Prepare a series of working standards by spiking blank human plasma with this compound to achieve concentrations from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in methanol.

3. Chromatographic Conditions

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    0.5 95 5
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 890.4 -> Product ion (Q3) m/z [to be determined experimentally]

    • Internal Standard: Precursor ion (Q1) m/z [IS specific] -> Product ion (Q3) m/z [IS specific]

  • Ion Source Parameters: Optimize for maximal signal (e.g., Capillary Voltage, Gas Flow, Temperature).

5. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, or unknown), add 20 µL of the IS working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation: Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%RSD)
- Intra-assay< 10%
- Inter-assay< 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect 92% - 108%
Recovery > 85%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Integrate Peak Areas (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine this compound Concentration Calibration_Curve->Concentration_Determination

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Signaling Pathway Context (Hypothetical)

This compound is an endothelin receptor antagonist. The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. A simplified representation of this pathway and the point of intervention for this compound is shown below.

ET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ET_Receptor Endothelin Receptor (ETA/ETB) PLC Phospholipase C (PLC) ET_Receptor->PLC Activates Endothelin_1 Endothelin-1 (ET-1) Endothelin_1->ET_Receptor Binds and Activates Cochinmicin_I This compound Cochinmicin_I->ET_Receptor Blocks Binding IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (Vasoconstriction, Proliferation) Ca_PKC->Cellular_Response

Caption: Simplified Endothelin signaling pathway and this compound's mechanism.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of higher concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Proper method validation is crucial to ensure the accuracy and precision of the data generated.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Cochinmicin I.

Frequently Asked Questions (FAQs)

Challenge 1: Racemization of Dihydroxyphenylglycine (Dpg) Residues

The presence of two 3,5-dihydroxyphenylglycine (Dpg) residues is a significant hurdle in the total synthesis of this compound due to their high propensity for racemization.[1][2][3]

Q1: Why are the Dpg residues in this compound prone to racemization?

A1: The α-proton of phenylglycine-type amino acids is acidic and can be easily abstracted under basic conditions commonly used in peptide synthesis, leading to epimerization. This is a well-documented issue for peptides rich in aryl glycines.

Q2: Which step in the synthesis is most critical for Dpg racemization?

A2: The base-catalyzed coupling of the Fmoc-protected Dpg amino acid during solid-phase peptide synthesis (SPPS) is the most critical step where racemization occurs.[4] The choice of coupling reagents and base is therefore crucial for maintaining stereochemical integrity.

Q3: What are the recommended coupling methods to suppress Dpg racemization?

A3: To minimize racemization, it is advisable to use specific coupling reagents in combination with sterically hindered bases. The use of additives that can suppress racemization is also recommended.[4][5] One innovative approach to circumvent this issue is the use of Umpolung Amide Synthesis (UmAS), which reverses the polarity of the reacting partners during amide bond formation.[1][6]

Challenge 2: Macrocyclization

The formation of the cyclic depsipeptide core of this compound presents a significant synthetic challenge, with the outcome dependent on the chosen strategy and reaction conditions.

Q1: What are the main strategies for the macrocyclization of the linear precursor of this compound?

A1: The primary strategies for the macrocyclization of depsipeptides include solution-phase macrolactamization (formation of an amide bond) or macrolactonization (formation of an ester bond), and on-resin cyclization.[7] The choice depends on the retrosynthetic disconnection and the protecting group strategy.

Q2: What are the critical factors influencing the yield of the macrocyclization step?

A2: The success of macrocyclization is highly dependent on factors that favor the intramolecular reaction over intermolecular oligomerization. These include:

  • High dilution conditions: Performing the reaction at very low concentrations (pseudo-dilution) is crucial.[8]

  • Conformational pre-organization: The linear peptide must adopt a conformation that brings the reactive ends into proximity.[4]

  • Choice of cyclization site: The point of ring closure can significantly impact the efficiency of the reaction.

Q3: Are there any alternative approaches to traditional chemical macrocyclization?

A3: Chemoenzymatic strategies using thioesterase (TE) domains are emerging as a powerful method for the macrocyclization of nonribosomal peptides. These enzymes exhibit high chemo- and regioselectivity and can be an effective alternative to purely chemical methods.[9]

Troubleshooting Guides

Issue 1: Significant Epimerization of Dpg Residues Detected by Chiral HPLC

Q: I am observing a significant percentage of the undesired diastereomer in my crude product after coupling a Dpg residue. How can I minimize this?

A: This is a common issue. Here is a step-by-step guide to troubleshoot and optimize your coupling conditions:

  • Review your coupling reagents and base: Standard coupling reagents with common bases like diisopropylethylamine (DIPEA) can exacerbate racemization.

  • Switch to a recommended coupling cocktail: For the coupling of Fmoc-Dpg-OH, utilize coupling reagents known to suppress racemization, such as DEPBT or COMU, in combination with a sterically hindered base like tri-methylpyridine (TMP) or 2,6-lutidine.[4]

  • Incorporate racemization suppressants: Additives like 1-hydroxybenzotriazole (HOBt), 6-chloro-HOBt, or 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling reaction can help suppress epimerization.[5]

  • Consider Umpolung Amide Synthesis (UmAS): If racemization persists, exploring a less conventional method like UmAS could be beneficial, as it is designed to handle epimerization-prone residues.[6]

Issue 2: Low Yields in the Macrocyclization Step

Q: My macrocyclization reaction is resulting in low yields of the desired cyclic monomer and a significant amount of oligomeric byproducts. What can I do to improve the yield?

A: Low yields in macrocyclization are often due to competing intermolecular reactions. Consider the following troubleshooting steps:

  • Strictly adhere to high dilution: Ensure that the linear precursor is added slowly via a syringe pump to a large volume of solvent to maintain pseudo-dilution conditions throughout the reaction.

  • Optimize the solvent and temperature: The choice of solvent can influence the pre-cyclization conformation of the peptide. Screen different solvents (e.g., DMF, DCM, or mixtures) and temperatures to find the optimal conditions.

  • Change the cyclization site: If possible with your synthetic route, altering the site of ring closure can sometimes dramatically improve yields by taking advantage of a more favorable peptide conformation.

  • Introduce turn-inducing elements: Incorporating a proline or a pseudoproline dipeptide into the linear precursor can help to pre-organize the peptide backbone into a turn-like structure, facilitating cyclization.[8]

Data Presentation

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization

Coupling ReagentBase% Correct DiastereomerReference
HBTUDIPEA~85%[4]
HATUDIPEA~88%[4]
DEPBTDIPEA~95%[4]
COMUDIPEA~92%[4]
COMU TMP >98% [4]
DEPBT TMP >98% [4]

Data is representative for model phenylglycine-containing dipeptides and illustrates the trend in racemization control. Actual results for Dpg in this compound may vary.

Experimental Protocols

Protocol: Solid-Phase Synthesis of a Linear Depsipeptide Precursor with a Racemization-Prone Phenylglycine Derivative

This protocol is a general guideline for the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a depsipeptide segment, incorporating best practices to minimize racemization of a phenylglycine residue.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Dpg(OR)-OH (with appropriate side-chain protection)

  • Coupling reagents: COMU, DEPBT

  • Bases: DIPEA, TMP

  • Racemization suppressant: HOAt

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP

  • Washing solutions: DMF, DCM, IPA

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Couple the first Fmoc-protected amino acid using a standard coupling protocol (e.g., HBTU/DIPEA in DMF for 2 hours).

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling of Subsequent Amino Acids (Non-Dpg):

    • Dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and add the solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF, DCM, and DMF.

  • Coupling of the Fmoc-Dpg(OR)-OH Residue (Racemization Suppression):

    • Pre-activate a solution of Fmoc-Dpg(OR)-OH (3 eq.) and COMU (2.9 eq.) in DMF for 2 minutes.

    • Add TMP (6 eq.) to the activated solution.

    • Immediately add the coupling cocktail to the deprotected resin.

    • Agitate for 4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, double couple using the same conditions.

    • Wash the resin extensively with DMF, DCM, and IPA.

  • Ester Bond Formation (for Depsipeptide Linkage):

    • Couple an Fmoc-protected amino acid to the side-chain hydroxyl of a residue (e.g., Threonine) on the resin using an esterification agent like DIC/DMAP. This step should be performed under anhydrous conditions.

  • Cleavage from Resin:

    • Once the linear sequence is assembled, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Mandatory Visualization

Retrosynthesis_Cochinmicin_I Linear_Precursor Linear Depsipeptide Precursor Fragment_C Fragment C (D-allo-Thr-Dpg) Linear_Precursor->Fragment_C Peptide_Coupling_1 Peptide Coupling Linear_Precursor->Peptide_Coupling_1 Peptide_Coupling_2 Peptide Coupling Linear_Precursor->Peptide_Coupling_2 Macrocyclization Macrocyclization (Macrolactamization) Macrocyclization->Linear_Precursor Fragment_A Fragment A (Dpg-containing) Protected_AA Protected Amino Acids & Building Blocks Fragment_A->Protected_AA Fragment_B Fragment B (Pyrrole-containing) Fragment_B->Protected_AA Fragment_C->Protected_AA Peptide_Coupling_1->Fragment_A Peptide_Coupling_2->Fragment_B

Caption: Retrosynthetic analysis of this compound.

Racemization_Workflow Coupling_Reagent Select Coupling Reagent (e.g., COMU, DEPBT) Base_Selection Select Sterically Hindered Base (e.g., TMP) Coupling_Reagent->Base_Selection Add_Suppressant Add Racemization Suppressant (e.g., HOAt) Base_Selection->Add_Suppressant Perform_Coupling Perform Coupling Reaction (Monitor with Kaiser Test) Add_Suppressant->Perform_Coupling Analyze_Product Analyze Crude Product (Chiral HPLC) Perform_Coupling->Analyze_Product Check_Racemization Racemization < 2%? Analyze_Product->Check_Racemization Proceed Proceed to Next Step Check_Racemization->Proceed Yes Optimize Optimize Conditions (Lower Temp, Different Reagents) Check_Racemization->Optimize No Optimize->Coupling_Reagent

Caption: Workflow for minimizing Dpg racemization.

Macrocyclization_Troubleshooting Check_Concentration Is reaction at high dilution? (< 0.001 M) Implement_Syringe_Pump Implement slow addition via syringe pump Check_Concentration->Implement_Syringe_Pump No Check_Byproducts Analyze byproducts (LC-MS) Check_Concentration->Check_Byproducts Yes Implement_Syringe_Pump->Check_Byproducts Oligomers_Present Oligomers are major byproduct? Check_Byproducts->Oligomers_Present Increase_Dilution Further increase dilution Oligomers_Present->Increase_Dilution Yes Unreacted_SM Unreacted starting material? Oligomers_Present->Unreacted_SM No Increase_Dilution->Check_Byproducts End Improved Yield Increase_Dilution->End Optimize_Reagents Optimize coupling reagents and reaction time/temp Unreacted_SM->Optimize_Reagents Yes Consider_Redesign Consider redesign: - Change cyclization site - Add turn-inducer Unreacted_SM->Consider_Redesign No Optimize_Reagents->Check_Byproducts Optimize_Reagents->End Consider_Redesign->End

Caption: Troubleshooting flowchart for macrocyclization.

References

Technical Support Center: Overcoming Epimerization in Cochinmicin I Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of Cochinmicin I, a potent endothelin receptor antagonist. The presence of racemization-prone dihydroxyphenylglycine (Dpg) residues makes stereochemical integrity a significant challenge in the total synthesis of this complex cyclodepsipeptide.

Troubleshooting Guides

This section offers detailed solutions to common problems encountered during the synthesis of this compound, focusing on the prevention of epimerization at the sensitive Dpg residues.

Issue 1: High Levels of Epimerization Detected After Coupling of Dihydroxyphenylglycine (Dpg) Residues

Possible Cause: Standard peptide coupling conditions are often too harsh for the acid-labile α-proton of aryl glycine derivatives like Dpg, leading to racemization. The use of strong bases and certain activating agents can exacerbate this issue.

Solutions:

  • Employ Umpolung Amide Synthesis (UmAS): This novel approach reverses the polarity of the reacting partners, avoiding the formation of a vulnerable activated carboxylic acid intermediate. It has been successfully used in the synthesis of this compound and V.[1]

    • General Principle: An α-bromo nitroalkane derived from the Dpg residue acts as an acyl anion equivalent, which then reacts with an electrophilically activated amine.

  • Utilize Additives to Suppress Racemization: The addition of certain metal salts, particularly copper(II) chloride, to carbodiimide-mediated couplings can significantly suppress epimerization.

    • Mechanism: Copper(II) ions are thought to chelate with the reacting species, preventing the formation of the oxazolone intermediate that is a primary pathway for racemization.

  • Optimize Base Selection: The choice of base during coupling is critical. Employing weakly basic conditions can minimize the deprotonation of the α-carbon.

    • Recommendation: Substitute strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) with milder bases such as N-methylmorpholine (NMM) or collidine.

Issue 2: Low Yields When Using Epimerization-Suppressing Methods

Possible Cause: While effective at preserving stereochemistry, milder coupling conditions or novel synthetic routes may sometimes result in lower reaction yields due to slower kinetics.

Solutions:

  • Fine-tune Reaction Conditions for UmAS:

    • Reagent Stoichiometry: Carefully optimize the equivalents of the α-bromo nitroalkane, N-iodosuccinimide (NIS), and the base (e.g., K₂CO₃).

    • Temperature and Reaction Time: Conduct the reaction at low temperatures (e.g., 0 °C) and monitor the progress to determine the optimal reaction time.

  • Optimize the Copper(II) Chloride Additive Method:

    • Equivalents of CuCl₂: Use a stoichiometric amount of CuCl₂ relative to the coupling reagent.

    • Solvent Choice: Ensure the solubility of all reactants and additives. N,N-Dimethylformamide (DMF) is a common solvent for these reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a problem in this compound synthesis?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound synthesis, the α-carbon of the dihydroxyphenylglycine (Dpg) residues is prone to epimerization under standard peptide synthesis conditions. This leads to the formation of diastereomers, which are difficult to separate and can have significantly different biological activities, compromising the therapeutic potential of the final product.

Q2: Which amino acid residue in this compound is most susceptible to epimerization?

A2: The two 3,5-dihydroxyphenylglycine (Dpg) residues are the most susceptible to epimerization due to the acidic nature of their α-proton, which is activated by the adjacent phenyl ring.

Q3: What are the general factors that promote epimerization during peptide synthesis?

A3: Several factors can contribute to epimerization, including:

  • Strong bases: Bases like DIPEA can readily deprotonate the α-carbon.

  • High temperatures: Increased thermal energy can overcome the activation barrier for epimerization.

  • Certain coupling reagents: Some reagents can lead to the formation of symmetric intermediates like oxazolones, which are prone to racemization.

  • Prolonged reaction times: Longer exposure to basic or activating conditions increases the likelihood of epimerization.

Q4: Are there any analytical techniques to detect and quantify epimerization?

A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to separate and quantify diastereomers resulting from epimerization. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of epimers, often by observing distinct signals for the different stereoisomers.

Quantitative Data Summary

The following table summarizes the reported effectiveness of different methods in suppressing epimerization during peptide synthesis.

MethodCoupling ReagentAdditiveBaseSolventD-Epimer DetectedReference
Carbodiimide with AdditiveEDCIHOBt + CuCl₂-DMF< 0.1%[2]
CarbodiimideEDCIHOBt-DMF22% (with N-methyl amino acid)[2]
Umpolung Amide Synthesis-NISK₂CO₃THF/H₂ONo epimerization reported[3][4]

Experimental Protocols

Protocol 1: Umpolung Amide Synthesis (UmAS) for Dpg-Containing Fragments

This protocol is a general guideline based on the published methodology for Umpolung Amide Synthesis.[3][4] Researchers should optimize the specific conditions for their Dpg-containing substrate.

Materials:

  • α-bromo nitroalkane derivative of the protected Dpg residue (1.0 equiv)

  • Amine component (e.g., the growing peptide chain with a free N-terminus) (1.2 equiv)

  • N-Iodosuccinimide (NIS) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (H₂O) as solvents

Procedure:

  • Dissolve the α-bromo nitroalkane derivative of the Dpg residue and NIS in a mixture of THF and H₂O (e.g., 5:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Add the amine component to the solution.

  • Add K₂CO₃ to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by flash column chromatography.

Protocol 2: Copper(II) Chloride as an Additive in Carbodiimide Coupling

This protocol is based on studies demonstrating the suppression of racemization using CuCl₂.[2][5]

Materials:

  • N-protected Dpg-containing peptide fragment (carboxyl component) (1.0 equiv)

  • Amino component (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • Copper(II) chloride (CuCl₂) (1.1 equiv)

  • N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve the N-protected Dpg-containing peptide fragment, HOBt, and CuCl₂ in DMF.

  • Add the amino component to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform a standard aqueous workup to remove water-soluble byproducts.

  • Purify the product by flash column chromatography or preparative HPLC.

Visualizations

Epimerization_Pathway Peptide Peptide with L-Dpg Activated_Ester Activated Ester Intermediate Peptide->Activated_Ester Coupling Agent Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone Base-catalyzed cyclization Enolate Enolate Intermediate Activated_Ester->Enolate Base-catalyzed deprotonation Oxazolone->Peptide Nucleophilic attack (L-product) Peptide_Epimer Peptide with D-Dpg Oxazolone->Peptide_Epimer Nucleophilic attack (D-product) Enolate->Peptide Protonation (L-product) Enolate->Peptide_Epimer Protonation (D-product)

Caption: Mechanism of epimerization via oxazolone and enolate intermediates.

UmAS_Workflow cluster_reactants Reactants cluster_reagents Reagents Nitroalkane α-bromo nitro-Dpg derivative (Acyl Anion Equivalent) Reaction Umpolung Amide Synthesis (THF/H2O, 0°C) Nitroalkane->Reaction Amine Peptide Chain (N-terminus) Amine->Reaction NIS N-Iodosuccinimide (NIS) NIS->Reaction Base K2CO3 Base->Reaction Product Extended Peptide Chain (No Epimerization) Reaction->Product

Caption: Workflow for Umpolung Amide Synthesis (UmAS).

CuCl2_Logic Start Standard Carbodiimide Coupling Epimerization_Check High Epimerization? Start->Epimerization_Check Add_CuCl2 Add CuCl2 and HOBt to the reaction Epimerization_Check->Add_CuCl2 Yes Success Epimerization Suppressed Epimerization_Check->Success No Add_CuCl2->Success Failure Optimization Needed Add_CuCl2->Failure If still high

Caption: Decision logic for using CuCl₂ as an additive.

References

Technical Support Center: Optimization of HPLC Separation for Cochinmicin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Cochinmicin isomers.

Frequently Asked Questions (FAQs)

Q1: What are Cochinmicins and why is their separation challenging?

A1: Cochinmicins I, II, and III are novel cyclodepsipeptides produced by the fermentation of Microbispora sp.[1] They are of significant interest as potent and competitive endothelin antagonists.[1] The separation of these isomers is challenging due to their similar structures. Specifically, Cochinmicins II and III are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms. Cochinmicin I is a deschloro analog of Cochinmicin III, presenting a slight polarity difference.[1] The separation of such closely related isomers often requires highly selective HPLC methods.

Q2: What is the general approach for separating Cochinmicin isomers by HPLC?

A2: A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation of Cochinmicin isomers. This technique separates molecules based on their hydrophobicity. While specific conditions can be optimized, a common approach involves using a C18 stationary phase and a mobile phase gradient of an organic solvent (like acetonitrile or methanol) and water, often with an acid additive like trifluoroacetic acid (TFA) to improve peak shape.

Q3: Why are my Cochinmicin isomer peaks not separating (co-eluting)?

A3: Co-elution of Cochinmicin isomers is a common issue and can be caused by several factors:

  • Insufficient Selectivity (α): The combination of your column chemistry and mobile phase is not providing enough differential interaction with the isomers.

  • Low Column Efficiency (N): The column may not have enough theoretical plates to resolve closely eluting peaks. This can be due to a degraded column, an inappropriate column length, or a large particle size.

  • Inadequate Retention (k'): If the isomers are eluting too quickly, there is not enough time for the column to separate them effectively.

Q4: How can I improve the resolution of my Cochinmicin isomer peaks?

A4: To improve resolution, you can adjust the three key parameters in the resolution equation (Rs):

  • Increase Selectivity (α): This is often the most effective approach.

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.

    • Modify the mobile phase pH: Altering the pH can change the ionization state of the Cochinmicins and their interaction with the stationary phase.

    • Try a different stationary phase: If a C18 column is not providing sufficient resolution, consider a phenyl-hexyl or a cyano (CN) column, which offer different separation mechanisms. For stereoisomers like Cochinmicin II and III, a chiral stationary phase (CSP) may be necessary for baseline separation.

  • Increase Efficiency (N):

    • Use a longer column: This increases the number of theoretical plates.

    • Use a column with smaller particles: Columns with sub-2 µm particles (UHPLC) offer significantly higher efficiency.

    • Decrease the flow rate: This can lead to sharper peaks and better resolution, but will increase the run time.

  • Optimize Retention (k'):

    • Decrease the organic solvent strength: A lower percentage of acetonitrile or methanol in the mobile phase will increase retention times and may improve separation.

Troubleshooting Guide

Issue EncounteredPossible CausesRecommended Solutions
Poor Resolution Between Isomers Insufficient selectivity of the stationary/mobile phase combination. Low column efficiency. Inappropriate mobile phase strength.1. Optimize Selectivity: Change the organic solvent (e.g., acetonitrile to methanol), adjust the mobile phase pH, or try a different column chemistry (e.g., phenyl-hexyl). For stereoisomers, a chiral column may be required. 2. Increase Efficiency: Use a longer column or a column with a smaller particle size. Reduce the flow rate. 3. Adjust Retention: Decrease the percentage of the organic solvent in the mobile phase to increase retention.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups). Column overload. Inappropriate mobile phase pH.1. Mobile Phase Modification: Add a competing base (e.g., triethylamine) or use a more acidic mobile phase to minimize silanol interactions. 2. Reduce Sample Load: Inject a smaller volume or a more dilute sample. 3. pH Adjustment: Ensure the mobile phase pH is appropriate for the analytes.
High Backpressure Blockage in the HPLC system (e.g., column frit, tubing). Precipitated buffer or sample in the mobile phase. Column aging.1. Systematic Check: Disconnect the column and check the system pressure. If it remains high, check components sequentially (detector, injector, tubing). 2. Column Flush: Reverse flush the column with a strong solvent (use caution and follow manufacturer's guidelines). 3. Mobile Phase Preparation: Ensure buffers are fully dissolved and filter the mobile phase.
Inconsistent Retention Times Inaccurate mobile phase composition. Fluctuating column temperature. Column degradation. Air bubbles in the pump.1. Mobile Phase Preparation: Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase. 2. Temperature Control: Use a column oven to maintain a stable temperature. 3. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 4. Pump Purging: Purge the pump to remove any air bubbles.
Split Peaks Partially clogged column inlet frit. Sample solvent incompatible with the mobile phase. Injector issue.1. Column Maintenance: Replace the column inlet frit. 2. Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. 3. Injector Inspection: Check the injector for any blockages or damage.

Experimental Protocols

Based on established methods for separating closely related cyclodepsipeptides, the following protocol can be used as a starting point for the optimization of Cochinmicin isomer separation.

Initial HPLC Method for Cochinmicin Isomer Separation

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30-60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 215 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of Mobile Phase A and B (e.g., 70:30 v/v)

Visualizations

Logical Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow start Initial Separation Unsatisfactory check_resolution Assess Resolution (Rs) start->check_resolution optimize_selectivity Optimize Selectivity (α) - Change Organic Solvent - Adjust pH - Change Stationary Phase check_resolution->optimize_selectivity Rs < 1.5 optimize_efficiency Optimize Efficiency (N) - Longer Column - Smaller Particles - Lower Flow Rate check_resolution->optimize_efficiency Peaks are broad optimize_retention Optimize Retention (k') - Adjust Mobile Phase Strength check_resolution->optimize_retention Peaks elute too early review_separation Review Separation Performance optimize_selectivity->review_separation optimize_efficiency->review_separation optimize_retention->review_separation review_separation->check_resolution Further optimization needed end Optimized Method Achieved review_separation->end Rs ≥ 1.5, Good Peak Shape

Caption: A logical workflow for systematically optimizing HPLC separation.

Troubleshooting Flowchart for Common HPLC Issues

HPLC_Troubleshooting start Problem Observed in Chromatogram issue_type Identify Issue Type start->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Co-elution peak_tailing Peak Tailing issue_type->peak_tailing Asymmetric Peaks high_pressure High Backpressure issue_type->high_pressure System Pressure High retention_shift Retention Time Shift issue_type->retention_shift Inconsistent tR solution_resolution - Optimize Mobile Phase - Change Column - Adjust Flow Rate poor_resolution->solution_resolution solution_tailing - Adjust Mobile Phase pH - Check for Column Overload - Use Fresh Column peak_tailing->solution_tailing solution_pressure - Check for Blockages - Flush Column - Filter Mobile Phase high_pressure->solution_pressure solution_shift - Prepare Fresh Mobile Phase - Use Column Oven - Equilibrate Column retention_shift->solution_shift

References

Strategies for Macrocyclization in Cochinmicin I Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the macrocyclization step in the total synthesis of Cochinmicin I. This guide addresses common challenges, offers potential solutions, and provides detailed experimental protocols to assist researchers in this complex synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the macrocyclization of this compound's linear precursor?

The primary challenges in the macrocyclization of the linear precursor to this compound are:

  • Racemization: The dihydroxyphenylglycine (DHPG) residue is highly prone to epimerization at the α-carbon under standard peptide coupling and deprotection conditions.[1]

  • Steric Hindrance: The presence of bulky and N-methylated amino acid residues can sterically hinder the cyclization reaction, leading to low yields.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions leading to dimers and oligomers can compete with the desired intramolecular macrocyclization.

Q2: Which macrocyclization strategies have been successfully employed for this compound?

A key successful strategy for the synthesis of this compound involves a late-stage macrolactamization using Umpolung Amide Synthesis (UmAS) . This non-classical amide bond formation method has been shown to be effective for complex, epimerization-prone peptides like this compound.[2]

Q3: What is Umpolung Amide Synthesis (UmAS) and why is it suitable for this compound?

Umpolung Amide Synthesis inverts the traditional polarity of amide bond formation. Instead of a nucleophilic amine attacking an activated carboxylic acid, UmAS involves an electrophilic amine equivalent reacting with a nucleophilic carboxylate equivalent. This approach can be advantageous for sterically hindered and racemization-prone systems as it often proceeds under milder conditions and can avoid the formation of highly reactive intermediates that lead to epimerization.

Q4: How can I minimize racemization of the dihydroxyphenylglycine (DHPG) residue?

Minimizing racemization of the DHPG residue is critical for a successful synthesis. Here are some strategies:

  • Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt). The use of carbodiimides in the presence of racemization suppressors is a common strategy.

  • Optimized Reaction Conditions: Carefully control the reaction temperature, time, and base concentration. Lower temperatures and shorter reaction times can often reduce the extent of epimerization.

  • Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl termini, as well as the side chains, can influence the propensity for racemization.

  • Novel Cyclization Chemistries: Employing alternative cyclization strategies like UmAS that are inherently less prone to causing racemization is a highly effective approach.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Yield of Macrocycle - Steric hindrance from bulky or N-methylated residues.- Unfavorable linear precursor conformation. - Inefficient coupling reagent. - Intermolecular side reactions (dimerization, oligomerization).- Conformational analysis: Use computational modeling to predict the lowest energy conformation of the linear precursor and select a cyclization point that favors a pre-organized, cyclization-competent state.- Incorporate turn-inducing elements: Introduce proline, D-amino acids, or N-methylated amino acids strategically to encourage a turn conformation.[3][4]- High-dilution conditions: Perform the cyclization at very low concentrations (e.g., 0.1-1 mM) to favor the intramolecular reaction.- Slow addition of precursor: Add the linear precursor slowly to the reaction mixture to maintain a low effective concentration.- Screen coupling reagents: Test a variety of modern coupling reagents (e.g., HATU, HCTU, PyBOP) to find the most efficient one for your specific sequence.
Significant Racemization of DHPG Residue - Prolonged exposure to basic conditions. - High reaction temperatures. - Activation of the C-terminal carboxyl group of DHPG. - Inappropriate coupling reagent. - Optimize base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.- Low temperature cyclization: Perform the reaction at 0°C or even lower if the reaction kinetics allow.- Choice of cyclization site: If possible, choose a cyclization site that does not involve the activation of the DHPG C-terminus.- Use racemization-suppressing additives: Additives like HOAt or HOBt can minimize racemization when using carbodiimide-based coupling reagents.- Consider UmAS: As demonstrated in the synthesis of this compound, this method can significantly reduce epimerization.[2]
Formation of Dimer and/or Oligomers - Concentration of linear precursor is too high. - Slow intramolecular cyclization rate. - Strict high-dilution: Ensure that the concentration of the linear peptide is kept extremely low throughout the reaction.- Pseudo-dilution on solid support: Anchor the peptide to a solid support via a side chain to mimic high-dilution conditions for an on-resin cyclization.- Optimize solvent: The choice of solvent can influence the conformation of the linear precursor and the rates of inter- and intramolecular reactions.
Difficulty in Purifying the Cyclic Product - Presence of closely related impurities (e.g., diastereomers from racemization, dimers).- Poor solubility of the cyclic peptide. - High-resolution chromatography: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column and optimized gradient to separate closely eluting impurities.- Recrystallization: If the cyclic peptide is crystalline, recrystallization can be a powerful purification technique.- Solubility screening: Test a range of solvents to find a suitable system for purification and subsequent handling.

Data Presentation

Table 1: Comparison of Reported Yields for Macrocyclization of Complex Peptides

Peptide TypeMacrocyclization StrategyCoupling Reagent/ConditionsReported Yield (%)Reference
Depsipeptides with N-methylated residuesMacrolactamizationPyBOP, HBTU (mixed)6.5 - 11[5]
Peptides with epimerization-prone residuesMacrolactamization (Pfp ester)Pentafluorophenyl ester activation21[4]
N-methylated peptidesEnzymatic (OphP)OphP serine peptidaseNot specified[6][7]
This compound (with DHPG)Umpolung Amide Synthesis (UmAS)Specific conditions to be addedTo be added[2]

Note: The specific yield for the UmAS-based macrocyclization of this compound is not yet publicly available in peer-reviewed literature but is detailed in the doctoral dissertation of Jade C. Williams.[2]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Macrolactamization

This protocol provides a general framework. Specific conditions must be optimized for the this compound linear precursor.

  • Preparation of the Linear Precursor: The fully protected linear precursor of this compound is synthesized using solid-phase peptide synthesis (SPPS). The C-terminal and N-terminal protecting groups are selectively removed to prepare for head-to-tail cyclization.

  • High-Dilution Setup: A solution of the deprotected linear peptide in a suitable solvent (e.g., DMF, DCM, or a mixture) is prepared at a low concentration (typically 0.1-1 mM).

  • Coupling Reagent Addition: The chosen coupling reagent (e.g., HATU, HBTU, or PyBOP) and a non-nucleophilic base (e.g., DIPEA) are added to a separate flask containing a large volume of the same solvent.

  • Cyclization Reaction: The solution of the linear peptide is added dropwise to the vigorously stirred solution of the coupling reagent over a period of several hours (e.g., 4-12 hours) at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to global deprotection of the side-chain protecting groups, followed by purification using preparative HPLC.

Protocol 2: Conceptual Workflow for Umpolung Amide Synthesis (UmAS) Macrocyclization of this compound

The detailed experimental conditions for this specific reaction are proprietary to the Johnston group at Vanderbilt University and are detailed in the doctoral dissertation of Jade C. Williams. The following is a conceptual workflow based on the principles of UmAS.[2]

  • Precursor Synthesis: The linear precursor is synthesized with specific functional groups at the termini that are amenable to the UmAS reaction.

  • Initiation of UmAS: The reaction is initiated under specific conditions that promote the formation of the key reactive intermediates for the polarity-reversed amide bond formation.

  • Intramolecular Cyclization: The UmAS reaction proceeds intramolecularly to form the macrolactam bond.

  • Deprotection and Purification: Following the successful cyclization, the remaining protecting groups are removed, and the final this compound product is purified by HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cyclization Macrocyclization cluster_purification Purification & Analysis SPPS_start Resin Loading SPPS_elongation Iterative Coupling & Deprotection SPPS_start->SPPS_elongation SPPS_cleavage Cleavage from Resin SPPS_elongation->SPPS_cleavage deprotection Selective N/C-Termini Deprotection SPPS_cleavage->deprotection Linear Precursor cyclization High-Dilution Cyclization deprotection->cyclization purification HPLC Purification cyclization->purification Crude Cyclic Peptide analysis LC-MS & NMR Analysis purification->analysis analysis->end Pure this compound

Caption: General workflow for the synthesis of this compound, from solid-phase synthesis to final purification.

troubleshooting_racemization problem High Racemization of DHPG cause1 Harsh Basic Conditions problem->cause1 cause2 High Temperature problem->cause2 cause3 Inappropriate Coupling Reagent problem->cause3 solution4 Employ UmAS Strategy problem->solution4 Alternative Strategy solution1 Use Weaker, Stoichiometric Base (e.g., DIPEA, Collidine) cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0°C or below) cause2->solution2 solution3 Screen Racemization-Suppressing Reagents (e.g., with HOAt) cause3->solution3

Caption: Decision-making flowchart for troubleshooting racemization of the dihydroxyphenylglycine residue.

References

Troubleshooting low yields in solid-phase synthesis of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields during the solid-phase synthesis of Cochinmicin I, a cyclodepsipeptide known for its synthetic challenges, including a racemization-prone dihydroxyphenylglycine residue.[1]

Frequently Asked Questions (FAQs)

Q1: My overall yield for the solid-phase synthesis of this compound is significantly lower than expected. What are the most common causes?

Low overall yields in Solid-Phase Peptide Synthesis (SPPS) of complex cyclic peptides like this compound can stem from several stages of the process. The most common culprits are incomplete peptide chain assembly due to aggregation, inefficient on-resin cyclization, and side reactions during final cleavage from the resin. Each step of the synthesis, from resin loading to final purification, must be optimized to prevent cumulative yield loss.[2][3]

Q2: How can I detect and troubleshoot incomplete coupling reactions during chain elongation?

Incomplete coupling is a primary cause of deletion sequences and truncated peptides, drastically reducing the yield of the target molecule.

  • Detection : The most common method to detect free primary amines (indicating an incomplete reaction) is the qualitative Kaiser test .[4] A positive test (blue beads) confirms the presence of unreacted amines. For secondary amines (like N-methylated amino acids, not typical for this compound unless analogues are synthesized), a chloranil test is more appropriate.

  • Troubleshooting :

    • Double Coupling : If a positive Kaiser test is observed, repeat the coupling step with a fresh solution of activated amino acid.[3]

    • Change Coupling Reagents : If certain amino acids, particularly bulky ones, consistently show poor coupling, consider switching to a more potent activation agent. (See Table 1).

    • Increase Reaction Time/Temperature : Extending the coupling time or moderately increasing the temperature can improve efficiency, though this also risks increased epimerization, a key concern for the dihydroxyphenylglycine in this compound.[5]

    • Capping : To prevent the unreacted amine from participating in subsequent steps, it can be "capped" by acetylation using acetic anhydride. This terminates the chain, making the resulting impurity easier to separate during purification.

Q3: Peptide aggregation seems to be an issue, especially with hydrophobic residues. How can I mitigate this?

Peptide chain aggregation on the solid support can block reactive sites, leading to failed synthesis.[2][3] This is a known issue for sequences containing multiple hydrophobic or β-branched amino acids.

  • Choice of Resin : Use a high-swelling resin like a PEG (Polyethylene Glycol) or PEGPS (PEG-Polystyrene) copolymer.[6] These resins provide a more "solution-like" environment that can disrupt secondary structure formation.

  • Solvent System : While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting aggregates.[3] In some cases, adding chaotropic agents or using a mixture of solvents (e.g., DMSO/NMP) can improve results for difficult sequences.[2]

  • Disruptive Protecting Groups : Incorporating pseudoproline dipeptides at specific Ser or Thr residues can introduce a "kink" in the peptide backbone, effectively disrupting inter-chain aggregation.

Q4: My on-resin cyclization step is inefficient, leading to a high proportion of linear peptide. What can I do to improve the yield?

On-resin cyclization is a critical and often low-yielding step. The efficiency is a balance between favoring the desired intramolecular reaction over intermolecular oligomerization.

  • Pseudo-Dilution : The principle of "pseudo-dilution" is key.[7] Using a resin with a low loading capacity (e.g., 0.1-0.3 mmol/g) ensures that the reactive peptide chains are physically separated from each other on the polymer matrix, thus favoring intramolecular cyclization.

  • Linker Choice : The linker attaching the peptide to the resin can influence cyclization efficiency. For head-to-tail cyclization, the peptide is often anchored via an amino acid side chain (e.g., Asp, Glu, or Lys). The flexibility and length of this linker can affect the ability of the N- and C-termini to react.[8]

  • Cyclization Reagents : The choice of coupling reagent for the cyclization step is critical. Reagents known to promote lactamization with minimal epimerization, such as DEPBT, are often preferred for sensitive residues.[9]

Q5: I'm observing significant side products and degradation after the final cleavage from the resin. What could be the cause?

The final cleavage step, which removes the peptide from the resin and deprotects the side chains, is a harsh process that can generate reactive cations, leading to unwanted modifications.[10]

  • Scavengers are Crucial : The cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA), must include "scavengers" to quench reactive cationic species.[10] The choice of scavengers depends on the protecting groups and sensitive amino acids present. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

  • Incomplete Deprotection : Some protecting groups are more difficult to remove than others. If side-product peaks corresponding to partially protected peptides are observed, extend the cleavage time or adjust the scavenger cocktail.

  • Oxidation : Residues like Met or Cys can be oxidized during workup. Performing the cleavage and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

Data & Protocols

Table 1: Common Coupling Reagents for SPPS
ReagentFull NameClassKey Features & Use Cases
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltHighly efficient, fast kinetics. Excellent for standard and difficult couplings. Requires a non-nucleophilic base (e.g., DIEA).[11]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateAminium/Uronium SaltA classic and effective coupling reagent, slightly less reactive than HATU.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateCarbodiimide / AdditiveCost-effective combination. Oxyma is an excellent additive for suppressing racemization.[12]
DEPBT 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-onePhosphonium SaltKnown for low racemization, particularly useful for cyclization and fragment condensation steps.[9]
Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single manual coupling cycle using the Fmoc/tBu strategy.[12][13]

  • Resin Swelling : Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF or NMP for at least 1 hour before use.[13]

  • Fmoc Deprotection :

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Kaiser Test (Optional but Recommended) : Take a small sample of beads and perform the Kaiser test to confirm the presence of free primary amines.[4]

  • Amino Acid Activation : In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 0.95 eq.) and a base (e.g., DIEA, 2 eq.) in DMF for 5-10 minutes.[13]

  • Coupling : Add the activated amino acid solution to the resin. Agitate via vortexing or nitrogen bubbling for 1-2 hours.[13]

  • Wash : Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Kaiser Test : Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction. If positive, proceed to double coupling or capping.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol assumes the linear peptide has been synthesized on the resin, anchored via a side-chain linker, and the N-terminal and C-terminal protecting groups have been selectively removed.

  • Final Deprotections : Selectively remove the N-terminal Fmoc group (using 20% piperidine/DMF) and the C-terminal protecting group (e.g., Allyl group via Pd(PPh₃)₄). Ensure thorough washing between steps.

  • Resin Swelling & Neutralization : Swell the resin in NMP or DMF. Neutralize the N-terminal amine salt with a non-nucleophilic base like DIEA (2-3 equivalents) and wash thoroughly.

  • Cyclization Coupling :

    • Add the cyclization reagent (e.g., DEPBT, 3 eq.) and base (e.g., DIEA, 6 eq.) in a large volume of NMP or DMF to maintain pseudo-dilute conditions.

    • Allow the reaction to proceed for 12-24 hours with gentle agitation.

  • Monitoring : Monitor the reaction by cleaving a small amount of resin and analyzing the product via HPLC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.

  • Wash : Once complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol 3: Cleavage and Global Deprotection
  • Preparation : Ensure the peptide-resin is completely dry. Prepare the cleavage cocktail in a fume hood. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .[10]

  • Reaction : Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[4]

  • Incubation : Agitate the mixture at room temperature for 2-4 hours. The solution will often develop a color as the peptide is cleaved.[4]

  • Peptide Precipitation :

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation : Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation.

  • Drying : Dry the crude peptide pellet under vacuum to remove residual ether. The product is now ready for purification by HPLC.

Visual Guides

SPPS_Workflow Figure 1: General Workflow for Solid-Phase Synthesis of this compound cluster_prep Preparation cluster_chain Chain Elongation (SPPS Cycles) cluster_finish Final Steps Resin 1. Select & Swell Resin (Low-load PEG-PS) Load 2. Load First AA (Side-chain anchor) Resin->Load Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Activate & Couple (HATU/DIEA) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Test Kaiser Test Wash2->Test Test->Deprotect Repeat Cycle (Next AA) Cyclize 7. On-Resin Cyclization (Pseudo-dilution) Test->Cyclize Chain Complete Cleave 8. Cleavage & Deprotection (TFA/Scavengers) Cyclize->Cleave Purify 9. HPLC Purification Cleave->Purify Final This compound Purify->Final

Figure 1: General Workflow for Solid-Phase Synthesis of this compound

Troubleshooting_Tree Figure 2: Troubleshooting Low Coupling Efficiency Start Perform Kaiser Test After Coupling Step Result What is the result? Start->Result Negative Negative (Yellow Beads) Coupling is Complete Result->Negative Positive Positive (Blue Beads) Incomplete Coupling Result->Positive Proceed Proceed to next Deprotection Step Negative->Proceed Action1 Perform Double Coupling (Repeat step with fresh reagents) Positive->Action1 CheckAgain Perform Kaiser Test Again Action1->CheckAgain CheckAgain->Negative Success Action2 Use Stronger Coupling Reagent (e.g., switch to HATU) CheckAgain->Action2 Still Positive Action3 Consider 'Difficult Sequence' Protocols (e.g., NMP solvent) Action2->Action3 Capping Cap unreacted amines with Acetic Anhydride Action3->Capping Capping->Proceed

Figure 2: Troubleshooting Low Coupling Efficiency

References

Cochinmicin I Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Cochinmicin I in solution for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in published literature, this guide is based on the general principles of cyclodepsipeptide and antibiotic stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage (1-2 weeks), it is recommended to store this compound solutions at -20°C. For long-term storage, -80°C is preferable. It is crucial to store solutions in tightly sealed vials to prevent evaporation and contamination. Avoid repeated freeze-thaw cycles, which can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of peptides can be significantly influenced by pH.[1] For many peptides, neutral pH (around 7) is optimal for stability. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of amide or ester bonds within the cyclodepsipeptide structure. It is recommended to perform pilot stability studies at the intended experimental pH.

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules are sensitive to light. To minimize the risk of photodegradation, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]

Q5: What are the visible signs of this compound degradation in solution?

A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate.[3] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment of stability.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an experiment Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound under the specific experimental conditions (e.g., temperature, pH, media components).
Inconsistent experimental results Instability of this compound stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. Periodically check the purity of the stock solution using HPLC.
Precipitate forms in the solution Poor solubility or degradation product formation.Try a different solvent system. Ensure the storage temperature is appropriate. Analyze the precipitate to determine its identity.

Illustrative Stability Data for this compound

The following table presents hypothetical stability data for this compound to serve as a guideline for experimental design. Actual stability should be determined empirically.

Condition Parameter Value Remaining this compound (%) after 24h
Solvent DMSO->99%
Ethanol-98%
PBS (pH 7.4)-90%
Temperature 4°C(in PBS, pH 7.4)95%
25°C (Room Temp)(in PBS, pH 7.4)85%
37°C(in PBS, pH 7.4)70%
pH (in aqueous buffer at 25°C) 5.0-92%
7.4-85%
9.0-75%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general method for determining the stability of this compound under specific conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired test buffers (e.g., PBS at pH 5.0, 7.4, and 9.0) to a final concentration of 100 µM.

    • Prepare separate solutions for each storage condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Incubation:

    • Store the test solutions under the specified conditions, protected from light.

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC (RP-HPLC).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Column: C18 column.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test incubate Incubate under Test Conditions prep_test->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetics hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic cluster_stable If YES (Stable) cluster_unstable If NO (Unstable) start Inconsistent or Negative Experimental Results check_compound Is the this compound solution stable? start->check_compound other_factors Investigate other experimental parameters (e.g., assay conditions, reagents, cell viability). check_compound->other_factors Yes prepare_fresh Prepare fresh solutions. check_compound->prepare_fresh No optimize_storage Optimize storage conditions (e.g., lower temperature, aliquoting). prepare_fresh->optimize_storage stability_test Conduct a formal stability test in the experimental medium. optimize_storage->stability_test

Caption: Decision tree for troubleshooting stability issues.

References

Purification challenges of Cochinmicin I from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the initial steps for purifying a compound from a fermentation broth? The initial steps typically involve separating the biomass (cells) from the supernatant, often through centrifugation or filtration. This is followed by a primary extraction of the supernatant or the cell lysate (if the product is intracellular) to isolate a crude extract containing the target compound.[1][2]
How do I choose the right solvent for extraction? The choice of solvent depends on the polarity and solubility of Cochinmicin I. A preliminary small-scale liquid-liquid extraction with a range of solvents (e.g., ethyl acetate, butanol, chloroform) should be performed to determine the solvent that provides the best recovery of the target compound with minimal impurities.[3]
What chromatographic techniques are commonly used for purification? A combination of chromatographic techniques is often employed. This can include normal phase or reversed-phase column chromatography for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification.[4] Techniques like ion-exchange or size-exclusion chromatography may also be useful depending on the properties of this compound.
My purification yield is consistently low. What are the possible causes? Low yield can result from several factors: incomplete extraction, degradation of the compound during processing, irreversible adsorption to chromatographic media, or co-elution with other compounds leading to fraction loss. Each step of the purification process should be optimized to minimize these losses.[5]
How can I assess the purity of my final this compound sample? Purity is typically assessed using analytical techniques such as HPLC with a diode array detector (DAD) or mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the isolated compound.

Troubleshooting Guides

Problem: Low Recovery After Initial Extraction
Possible Cause Suggested Solution
Inappropriate solvent polarity. Test a range of solvents with varying polarities for extraction.
Compound is pH-sensitive and has partitioned into the aqueous phase. Adjust the pH of the fermentation broth before extraction to neutralize the charge on this compound, thereby increasing its solubility in the organic solvent.[6]
Emulsion formation during liquid-liquid extraction. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, filter the emulsified layer through a bed of Celite.
Compound degradation. Perform extractions at a lower temperature (e.g., on an ice bath) and minimize exposure to light and air, especially if the compound is known to be unstable.
Problem: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phase. Select a stationary phase based on the polarity of this compound. For polar compounds, normal phase (e.g., silica gel) may be suitable. For non-polar compounds, reversed-phase (e.g., C18) is generally preferred.
Incorrect mobile phase composition. Optimize the solvent system through trial and error using thin-layer chromatography (TLC) to achieve good separation between this compound and impurities. A gradient elution (gradually changing the solvent polarity) may be necessary for complex mixtures.
Column overloading. Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.[7]
Irreversible adsorption to the column. This can occur if the compound is highly polar and interacts strongly with an active stationary phase like silica. Pre-treating the silica with a deactivating agent or using a different stationary phase might be necessary.
Problem: Co-elution of Impurities in HPLC
Possible Cause Suggested Solution
Suboptimal mobile phase. Fine-tune the mobile phase composition, including the organic modifier, aqueous component, and any additives like trifluoroacetic acid (TFA) or formic acid, to improve resolution.
Inappropriate column chemistry. Screen different HPLC columns with varying stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for this compound and its impurities.
Gradient slope is too steep. A shallower gradient can improve the separation of closely eluting compounds.
Sample overload. Inject a smaller volume or a more dilute sample onto the HPLC column.[7]

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) Cleanup

Solid-Phase Extraction can be a valuable intermediate step to remove major classes of impurities before high-resolution chromatography.

  • Select an appropriate SPE cartridge: The choice of sorbent (e.g., C18, silica, ion-exchange) will depend on the properties of this compound and the impurities to be removed.

  • Condition the cartridge: Wash the cartridge with the elution solvent (e.g., methanol or acetonitrile) followed by the equilibration solvent (e.g., water or buffer).

  • Load the sample: Dissolve the crude extract in a solvent similar to the equilibration buffer and load it onto the cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent to remove weakly bound impurities.

  • Elute the compound: Elute this compound with a stronger solvent.

  • Analyze the fractions: Collect the eluate in fractions and analyze them by TLC or HPLC to determine which fractions contain the purified compound.

Visualizations

Purification_Workflow A Fermentation Broth B Centrifugation / Filtration A->B C Supernatant B->C D Biomass B->D E Solvent Extraction C->E F Crude Extract E->F G Column Chromatography F->G H Semi-Pure Fractions G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: A general workflow for the purification of an extracellular bioactive compound from a fermentation broth.

Troubleshooting_Low_Yield A Low Purification Yield B Check Extraction Efficiency A->B C Check for Compound Degradation A->C D Optimize Chromatography A->D E Vary Extraction Solvent/pH B->E F Use Stabilizers / Lower Temperature C->F G Change Stationary/Mobile Phase D->G

Caption: A troubleshooting decision tree for addressing low purification yields of this compound.

References

Technical Support Center: Enhancing the Solubility of Cochinmicin I for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochinmicin I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for successful bioassay implementation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in the ring structure.[1] Like many cyclic peptides with a high proportion of hydrophobic amino acids, this compound is expected to have poor aqueous solubility, which can lead to precipitation in bioassay buffers, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the primary methods for solubilizing this compound?

A2: The two primary methods for enhancing the solubility of hydrophobic peptides like this compound are the use of organic co-solvents and the formation of inclusion complexes with cyclodextrins.

Q3: Which organic solvent is recommended for creating a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most recommended organic solvent for initial stock solution preparation due to its ability to dissolve a wide range of hydrophobic compounds. However, the final concentration of DMSO in the bioassay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.

Q4: Can other organic solvents be used?

A4: Yes, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be used.[2] The choice of solvent may depend on the specific requirements of the bioassay and the compatibility with the cell lines or proteins being studied.

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming a water-soluble inclusion complex that enhances the apparent solubility of the compound in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for bioassays.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility limit of this compound has been exceeded.- Decrease the final concentration of this compound in the assay. - Increase the percentage of DMSO in the final solution (ensure it remains within a tolerable limit for your assay). - Use a cyclodextrin to enhance aqueous solubility. - Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid mixing.
Inconsistent bioassay results. Inaccurate concentration of the soluble fraction of this compound due to partial precipitation.- Centrifuge the final diluted solution to pellet any precipitate before adding it to the assay. - Visually inspect for any turbidity or precipitate before use. - Use a validated method to confirm the concentration of the soluble fraction.
Cell toxicity or altered cell morphology observed in control wells. The concentration of the organic co-solvent (e.g., DMSO) is too high.- Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. - Reduce the final solvent concentration to the lowest effective level (ideally ≤ 0.1% for sensitive cell lines).
This compound appears to have no effect in the bioassay. - Poor solubility leading to a very low effective concentration. - Degradation of the compound.- Confirm the solubility of this compound in your chosen solvent system. - Prepare fresh stock solutions and dilutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Formation of a gel-like substance upon dissolution. Some hydrophobic peptides can self-assemble and form gels at high concentrations.- Try dissolving at a lower initial concentration. - Sonication may help to break up aggregates.

Quantitative Solubility Data

Table 1: Solubility of Valinomycin

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)~5[3]
Ethanol~10[3]
Dimethylformamide (DMF)~30[3]
WaterPractically insoluble[4]

Table 2: Solubility of Actinomycin D

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)≥62.75[5]
EthanolInsoluble[6]
WaterInsoluble[6]

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution for use in a bioassay.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous buffer for the bioassay (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add a small volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes in a water bath.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions of desired concentrations.

  • Prepare the Final Working Solution:

    • Add the DMSO stock solution drop-wise to the pre-warmed aqueous bioassay buffer while vortexing gently. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the working solution is at a level compatible with your assay (typically ≤ 0.5%).

  • Final Preparation and Use:

    • Visually inspect the final working solution for any signs of precipitation.

    • If the solution appears cloudy, centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.

    • Use the clear supernatant in your bioassay.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a this compound/HP-β-CD inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration significantly higher than that of this compound (e.g., a 10 to 100-fold molar excess).

  • Form the Inclusion Complex:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Alternatively, if starting with a DMSO stock of this compound, add a small volume to the HP-β-CD solution while stirring vigorously.

    • Stir the mixture at room temperature for 1 to 24 hours to allow for the formation of the inclusion complex. The optimal time may need to be determined empirically.

  • Clarify the Solution:

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine the Concentration:

    • It is crucial to determine the final concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, as the actual concentration may be lower than the theoretical maximum.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay Cochinmicin_Powder This compound Powder Stock_Solution 10 mM Stock in DMSO Cochinmicin_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Dilute Drop-wise Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Working_Solution Centrifuge Centrifuge (if needed) Working_Solution->Centrifuge Precipitate? Supernatant Clear Supernatant for Assay Centrifuge->Supernatant Bioassay Perform Bioassay Supernatant->Bioassay

Experimental workflow for preparing this compound for bioassays.

signaling_pathway Cochinmicin This compound ETAR Endothelin A Receptor (ETAR) Cochinmicin->ETAR Antagonist Gq Gq protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Vasoconstriction) Ca_release->Downstream PKC->Downstream

Simplified Endothelin A Receptor signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Cochinmicin I Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochinmicin I. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and handling. As this compound is a novel cyclodepsipeptide with endothelin receptor antagonist activity, maintaining its structural integrity is paramount for reliable experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathways for this compound are hydrolysis of its ester and amide bonds, oxidation of its dihydroxyphenylglycine residue, and photodegradation. The presence of moisture, oxygen, light, and non-optimal pH can accelerate these processes.

Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

A2: For short-term storage (1-2 weeks), solid this compound should be stored at -20°C.[2] For long-term storage, -80°C is recommended to minimize degradation.[2] The vial should be tightly sealed and protected from light.[2]

Q3: How should I store this compound in solution?

A3: Stock solutions should be prepared in a suitable sterile buffer (pH 5-6), aliquoted into tightly sealed vials, and stored at -20°C or colder for up to one month.[2] Avoid repeated freeze-thaw cycles.[2] For use, allow an aliquot to equilibrate to room temperature before opening.[2]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodegradation. Always store solid samples and solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]

Q5: Can I store this compound at room temperature?

A5: Storing this compound at room temperature is not recommended, even for short periods. Elevated temperatures can accelerate the rates of hydrolysis and oxidation.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Use a fresh aliquot of this compound for subsequent experiments. Perform a stability study under your experimental conditions.
Appearance of unexpected peaks in HPLC analysis. Presence of degradation products.Confirm the identity of the degradation products by mass spectrometry. Review storage and handling procedures to identify potential sources of degradation (e.g., exposure to light, moisture, or incompatible solvents).
Discoloration of the solid compound or solution. Oxidation of the dihydroxyphenylglycine residue.Store under an inert atmosphere (e.g., argon or nitrogen).[2] Ensure solvents are deoxygenated before preparing solutions.
Precipitation of this compound from solution upon thawing. Poor solubility or aggregation.Ensure the chosen solvent and buffer are appropriate for this compound. Briefly sonicate the solution to aid in redissolving. Consider preparing a fresh solution.
Impact of Storage Conditions on this compound Purity

The following table summarizes the expected purity of this compound after six months of storage under various conditions.

Storage ConditionTemperature (°C)AtmosphereLight ExposureExpected Purity (%)
Optimal -80Inert Gas (Argon)Dark>99
Sub-optimal 1 -20AirDark95 - 98
Sub-optimal 2 4AirDark85 - 92
Room Temperature 25AirAmbient Light<70

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a buffered solution over time at different temperatures.

Methodology:

  • Prepare a stock solution of this compound at 10 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).

  • Aliquot the stock solution into multiple amber vials.

  • Store the aliquots at three different temperatures: 4°C, -20°C, and -80°C.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one aliquot from each temperature.

  • Allow the aliquots to thaw and equilibrate to room temperature.

  • Analyze the purity of each sample by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantify the percentage of remaining this compound and any degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under stress conditions.

Methodology:

  • Prepare separate solutions of this compound in a suitable solvent.

  • Subject the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state and in solution).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizing Degradation and Prevention

This compound Degradation Pathways

The following diagram illustrates the primary chemical reactions that lead to the degradation of this compound.

cluster_degradation Degradation Pathways cluster_products Degradation Products Cochinmicin_I This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) Cochinmicin_I->Hydrolysis Oxidation Oxidation (O₂, Light) Cochinmicin_I->Oxidation Photodegradation Photodegradation (UV Light) Cochinmicin_I->Photodegradation Hydrolyzed_Products Linear Peptides, Carboxylic Acids, Alcohols Hydrolysis->Hydrolyzed_Products Oxidized_Products Quinone Derivatives Oxidation->Oxidized_Products Photo_Products Isomers, Fragments Photodegradation->Photo_Products

Caption: Major degradation pathways of this compound.

Recommended Storage and Handling Workflow

This workflow outlines the best practices for storing and handling this compound to ensure its stability.

start Receive this compound store_solid Store Solid at -80°C (Long-term) or -20°C (Short-term) in the dark start->store_solid prepare_solution Prepare Stock Solution (Sterile Buffer, pH 5-6) store_solid->prepare_solution aliquot Aliquot into Amber Vials prepare_solution->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use Equilibrate to Room Temperature Before Use store_solution->use end Experiment use->end

Caption: Workflow for optimal storage of this compound.

References

Validation & Comparative

A Comparative Analysis of Cochinmicin I and Cochinmicin II: Unraveling the Nuances of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative biological activities of the cyclodepsipeptides, Cochinmicin I and Cochinmicin II. This guide synthesizes available experimental data, outlines relevant methodologies, and visualizes key molecular pathways to provide a comprehensive understanding of these potent endothelin receptor antagonists.

This compound and Cochinmicin II are naturally occurring cyclodepsipeptides isolated from Microbispora sp. that have garnered interest for their significant biological activity as competitive antagonists of the endothelin receptors. While structurally similar, a subtle stereochemical difference profoundly impacts their potency. This guide provides a detailed comparison of their known biological activities, supported by available data and experimental context.

Endothelin Receptor Antagonism: A Tale of Two Stereoisomers

The primary biological role identified for both this compound and Cochinmicin II is the competitive antagonism of endothelin receptors. Endothelins are potent vasoconstricting peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. By blocking the binding of endothelin to its receptors, ETA and ETB, cochinmicins can mitigate these effects.

A critical structural distinction underlies the difference in their antagonistic potency. Both molecules contain two residues of 3,5-dihydroxyphenylglycine (DHPG). In the more active this compound, both of these DHPG residues are in the D-configuration.[1] Conversely, the less active Cochinmicin II possesses one D- and one L-DHPG residue.[1] This stereochemical variation is the key determinant of their differential biological activity.

Antimicrobial Activity: An Incomplete Picture

Beyond their effects on the endothelin system, the broader biological activities of the cochinmicins have been explored to a limited extent. Studies have investigated the potential of this compound as an antimicrobial agent. However, quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against specific bacterial or fungal strains are not detailed in the available literature. Furthermore, there is no published information regarding any potential antimicrobial properties of Cochinmicin II.

Data Summary

The following table summarizes the available comparative data on the biological activities of this compound and Cochinmicin II.

Biological ActivityThis compoundCochinmicin IIReference
Endothelin Receptor Antagonism More Potent AntagonistLess Potent Antagonist[1]
Antimicrobial Activity Investigated, but no quantitative data availableNo data available

Key Experimental Protocols

To aid researchers in further investigating the biological activities of these compounds, this section outlines the standard methodologies employed for the assays discussed.

Endothelin Receptor Binding Assay (Radioligand Competition Assay)

This assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes expressing either ETA or ETB receptors are prepared from a suitable source, such as cultured cells or tissue homogenates.

  • Radioligand Incubation: A fixed concentration of a radiolabeled endothelin peptide (e.g., [¹²⁵I]-ET-1) is incubated with the receptor-containing membranes.

  • Competitive Binding: Increasing concentrations of the unlabeled competitor compound (this compound or II) are added to the incubation mixture.

  • Separation and Detection: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The antimicrobial compound (this compound or II) is serially diluted in the growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated.

Endothelin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling ET-1 Endothelin-1 ETAR ETA Receptor ET-1->ETAR Binds ETBR ETB Receptor ET-1->ETBR Binds Gq Gq/11 ETAR->Gq ETBR->Gq Cochinmicin This compound / II Cochinmicin->ETAR Blocks Cochinmicin->ETBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Response Cellular Responses (e.g., Vasoconstriction) Ca2->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response

Endothelin Receptor Signaling Pathway and Inhibition by Cochinmicins.

Receptor_Binding_Workflow Start Start Membrane_Prep Prepare Receptor Membranes (ETA/ETB) Start->Membrane_Prep Incubation Incubate Membranes with Radiolabeled Endothelin and Cochinmicin Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate IC50 Value Quantification->Analysis End End Analysis->End

Experimental Workflow for Endothelin Receptor Binding Assay.

MIC_Workflow Start Start Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Serial_Dilution Serially Dilute Cochinmicin in Microtiter Plate Inoculum_Prep->Serial_Dilution Inoculation Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate Under Optimal Growth Conditions Inoculation->Incubation MIC_Determination Determine Lowest Concentration with No Visible Growth (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Experimental Workflow for MIC Determination by Broth Microdilution.

References

Comparative Analysis of Cochinmicin I and III as Endothelin Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Cochinmicin I and Cochinmicin III, two potent cyclodepsipeptide endothelin antagonists. Derived from a species of Microbispora, these natural products present significant interest for researchers in pharmacology and drug development due to their inhibitory activity on the endothelin system, a key regulator of vascular tone and cellular growth. This document summarizes their receptor binding affinities, details the experimental protocols for their characterization, and illustrates the underlying signaling pathways.

Quantitative Comparison of Receptor Antagonist Activity

This compound and III have been evaluated for their ability to antagonize the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. The inhibitory potency of these compounds is typically quantified by their IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.

CompoundTarget ReceptorIC50 (nM)
This compound ETAData not available in searched literature
ETBData not available in searched literature
Cochinmicin III ETAData not available in searched literature
ETBData not available in searched literature

Quantitative data for the IC50 values of this compound and III were not available in the publicly accessible scientific literature reviewed for this guide.

Structural Relationship

This compound and III are closely related structurally. This compound is the deschloro analog of Cochinmicin III, meaning it lacks a chlorine atom present in Cochinmicin III.[1] Both are complex cyclodepsipeptides.[1][2]

Experimental Protocols

The following section details a generalized experimental protocol for determining the endothelin receptor binding affinity of compounds like this compound and III. This methodology is based on standard radioligand binding assays.

Endothelin Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the inhibitory concentration (IC50) of this compound and III for the endothelin A (ETA) and endothelin B (ETB) receptors.

Materials:

  • Membrane preparations from cells expressing either human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).

  • Non-specific binding control: 1 µM unlabeled ET-1.

  • Test Compounds: this compound and Cochinmicin III dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, combine the assay buffer, a fixed concentration of [¹²⁵I]-ET-1 (typically at its Kd concentration), and varying concentrations of the test compounds (this compound or III).

  • Incubation: Add the receptor-containing membrane preparation to initiate the binding reaction. The total assay volume is typically 250 µL.

  • Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 90-120 minutes) to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a beta scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled ET-1) from the total binding (wells without competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq11 Gq/11 ETA->Gq11 Activates ETB->Gq11 Activates Cochinmicin This compound / III Cochinmicin->ETA Antagonizes Cochinmicin->ETB Antagonizes PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Vasoconstriction, Cell Proliferation Ca_PKC->Response

Caption: Endothelin signaling pathway and antagonism by Cochinmicins.

Experimental_Workflow Start Start: Prepare Reagents Step1 Incubate Receptor Membranes with [¹²⁵I]-ET-1 and Cochinmicin Start->Step1 Step2 Separate Bound and Free Ligand via Filtration Step1->Step2 Step3 Quantify Bound Radioactivity (Scintillation Counting) Step2->Step3 Step4 Data Analysis: Plot Dose-Response Curve Step3->Step4 End Determine IC50 Value Step4->End

Caption: Workflow for a competitive endothelin receptor binding assay.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Cochinmicin Analogs as Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cochinmicin analogs, a class of potent cyclodepsipeptide endothelin antagonists. The information presented herein is intended to support further research and development of novel therapeutics targeting the endothelin system.

Introduction to Cochinmicins

Cochinmicins I, II, and III are novel, closely related cyclodepsipeptides produced by the microorganism Microbispora sp.[1] They have been identified as competitive antagonists of the endothelin receptors, key components in the regulation of vascular tone and cell proliferation.[1][2] The core structure of the Cochinmicins is a cyclic depsipeptide containing six alpha-amino acids and a pyrrolecarboxylic acid moiety.[2] Understanding the relationship between their structural modifications and biological activity is crucial for the design of more potent and selective analogs.

Structure-Activity Relationship (SAR)

The known Cochinmicin analogs exhibit distinct structural variations that directly impact their biological activity as endothelin antagonists. The primary modifications are observed in the pyrrolecarboxylic acid residue and the stereochemistry of the 3,5-dihydroxyphenylglycine (DHPG) residues.[2][3]

Key Structural Features and Their Impact on Activity:

  • Pyrrolecarboxylic Acid Moiety: Cochinmicin I is the deschloro analog of Cochinmicin III, meaning it lacks a chlorine atom on the pyrrole-2-carboxylic acid ring that is present in Cochinmicin III.[1][2] Despite this difference, both this compound and III are reported to be the more active compounds in the series, suggesting that the chloro substitution at the 5-position of the pyrrole ring may not be essential for potent endothelin receptor antagonism.

  • Stereochemistry of 3,5-dihydroxyphenylglycine (DHPG): The stereochemistry of the two DHPG residues within the cyclodepsipeptide structure is a critical determinant of biological activity.

    • Cochinmicins I and III (Higher Activity): Both of these more potent analogs contain two D-isomers of 3,5-dihydroxyphenylglycine (D-DHPG).[2]

    • Cochinmicin II (Lower Activity): In contrast, the less active Cochinmicin II is a stereoisomer of Cochinmicin III and contains one D-DHPG and one L-DHPG residue.[2]

This stark difference in activity strongly indicates that the spatial arrangement of the dihydroxyphenyl groups, dictated by the D-configuration of both DHPG residues, is crucial for optimal interaction with the endothelin receptor.

Quantitative Data Summary

A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for the endothelin receptor antagonist activity of Cochinmicin analogs. Therefore, a quantitative comparison table cannot be provided at this time. The structure-activity relationship is based on the qualitative descriptions of relative potency found in the initial discovery and characterization of these compounds.

Mechanism of Action: Targeting the Endothelin Signaling Pathway

Cochinmicins exert their pharmacological effect by competitively antagonizing endothelin receptors. Endothelins (ET-1, ET-2, and ET-3) are potent vasoconstricting peptides that bind to two main types of G protein-coupled receptors (GPCRs): the endothelin A receptor (ETA) and the endothelin B receptor (ETB). The activation of these receptors, particularly ETA on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction and cell proliferation.

The signaling pathway is complex and involves the activation of multiple downstream effectors. Upon endothelin binding, the receptors couple to various G proteins, including Gq, G11, Gs, and Gi2. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Subsequent downstream signaling involves pathways such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways. By blocking the initial binding of endothelins to their receptors, Cochinmicin analogs inhibit these downstream signaling events.

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds Gq Gq/11 ETAR->Gq Activates ETBR->Gq Activates Cochinmicin Cochinmicin Analogs Cochinmicin->ETAR Inhibits Cochinmicin->ETBR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK PI3K PI3K/Akt Pathway PKC->PI3K NFkB NF-κB Pathway PKC->NFkB Response Cellular Responses (Vasoconstriction, Proliferation) MAPK->Response PI3K->Response NFkB->Response

Caption: Endothelin Receptor Signaling Pathway and Site of Action for Cochinmicin Analogs.

Experimental Protocols

While the specific experimental protocols used for the initial characterization of Cochinmicin analogs are not detailed in the available literature, a general methodology for evaluating endothelin receptor antagonists is provided below. This protocol is based on standard radioligand binding assays.

Objective: To determine the inhibitory affinity (e.g., IC50 value) of Cochinmicin analogs for the ETA and ETB receptors.

Materials:

  • Membrane preparations from cells expressing human ETA or ETB receptors.

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1).

  • Test compounds (Cochinmicin analogs) dissolved in an appropriate solvent (e.g., DMSO).

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.2% bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (containing either ETA or ETB receptors), the radiolabeled [¹²⁵I]-ET-1 at a fixed concentration (typically near its Kd value), and varying concentrations of the Cochinmicin analog.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of unlabeled ET-1 in some wells.

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the Cochinmicin analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand.

Experimental_Workflow Start Start Prepare Prepare Reagents: - Receptor Membranes (ETA/ETB) - [125I]-ET-1 - Cochinmicin Analogs Start->Prepare Mix Mix Reagents in 96-well Plate Prepare->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 Count->Analyze End End Analyze->End

Caption: General Experimental Workflow for an Endothelin Receptor Binding Assay.

References

In Vitro Efficacy of Cochinmicin I Compared to Other Endothelin Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cochinmicin I

Cochinmicins I, II, and III are novel cyclodepsipeptides isolated from the fermentation broth of a Microbispora sp.[1] Structurally, they are peptolides and have been identified as competitive antagonists of endothelin receptors.[1] this compound is the deschloro analog of cochinmicin III.[1] The unique structure of these compounds, containing α-amino acids and a pyrrolecarboxylic acid moiety, contributes to their antagonist activity.

Endothelin Signaling Pathway and Antagonist Mechanism of Action

Endothelins are a family of potent vasoconstrictive peptides that mediate their effects through two G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB). The activation of these receptors on vascular smooth muscle cells leads to a cascade of intracellular signaling events, primarily through Gq/11 proteins, resulting in vasoconstriction, cell proliferation, and inflammation. Endothelin antagonists, including this compound, competitively bind to these receptors, thereby inhibiting the physiological effects of endothelin.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Mechanism of Antagonism Endothelin-1 Endothelin-1 ET_A_Receptor ETA Receptor Endothelin-1->ET_A_Receptor Binds to ET_B_Receptor ETB Receptor Endothelin-1->ET_B_Receptor Binds to Gq_protein Gq/11 ET_A_Receptor->Gq_protein Activates ET_B_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Vasoconstriction Vasoconstriction, Proliferation, Inflammation Ca_release->Vasoconstriction PKC->Vasoconstriction Cochinmicin_I This compound Cochinmicin_I->ET_A_Receptor Competitively Inhibit Cochinmicin_I->ET_B_Receptor Competitively Inhibit Other_Antagonists Other Endothelin Antagonists Other_Antagonists->ET_A_Receptor Competitively Inhibit Other_Antagonists->ET_B_Receptor Competitively Inhibit

Figure 1: Endothelin signaling pathway and the inhibitory action of antagonists.

Comparative In Vitro Data

A direct in vitro comparison of this compound with other endothelin antagonists is limited by the lack of publicly available data. However, to provide a frame of reference, the following table summarizes available in vitro data for commercially available endothelin antagonists. This data is derived from functional assays on human arteries.

AntagonistReceptor SelectivitypKB (Pulmonary Artery)pKB (Radial Artery)
This compound Competitive AntagonistNot AvailableNot Available
Bosentan Dual ETA/ETB6.28 ± 0.136.04 ± 0.10
Ambrisentan Selective ETA7.38 ± 0.136.96 ± 0.10
Macitentan Dual ETA/ETB8.02 ± 0.137.49 ± 0.08

Data for Bosentan, Ambrisentan, and Macitentan are from a functional assay on human isolated pulmonary and radial arteries.[1] pKB is the negative logarithm of the antagonist's dissociation constant.

Experimental Protocols

The determination of the in vitro efficacy of endothelin antagonists typically involves two key types of assays: receptor binding assays and functional assays.

Endothelin Receptor Binding Assay

This assay is designed to determine the affinity of a compound for the endothelin receptors (ETA and ETB).

Objective: To quantify the binding affinity (Ki) of this compound and other antagonists to ETA and ETB receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.

  • Radioligand: A radiolabeled endothelin peptide, typically [125I]-ET-1, is used as the ligand.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with ETA or ETB receptors) Incubation Incubate Membranes, Radioligand, and Antagonist Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([¹²⁵I]-ET-1) Radioligand_Prep->Incubation Antagonist_Prep Prepare Serial Dilutions of Antagonist Antagonist_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Gamma Counter) Filtration->Counting Analysis Calculate IC₅₀ and Ki Counting->Analysis

Figure 2: Workflow for a typical endothelin receptor binding assay.

Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the functional response of cells to endothelin-1, which is an increase in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of this compound and other antagonists in blocking ET-1-induced cellular responses.

Methodology:

  • Cell Culture: Cells expressing ETA or ETB receptors are cultured in microplates.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • ET-1 Stimulation: A fixed concentration of ET-1 is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the ET-1-induced calcium signal. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Conclusion

This compound has been identified as a novel and potent competitive endothelin antagonist. While its discovery presented a promising new chemical scaffold for the development of endothelin system modulators, the publicly available scientific literature lacks direct in vitro comparative studies against clinically approved antagonists such as Bosentan, Ambrisentan, and Macitentan. The provided experimental protocols for receptor binding and functional assays represent standard methodologies that would be required to quantitatively assess the in vitro pharmacological profile of this compound and enable a direct comparison with other agents. Further research is necessary to fully elucidate the comparative efficacy and receptor selectivity of this compound.

References

A Head-to-Head Comparison of Synthetic vs. Natural Cochinmicin I: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Cochinmicin I is a cyclodepsipeptide, a class of cyclic peptides, originally isolated from the bacterium Microbispora sp.[1] It has been identified as a competitive antagonist of the endothelin receptor, a key player in vasoconstriction and cell proliferation.[1][2] The total synthesis of this compound has been successfully achieved, opening avenues for analog development and further pharmacological investigation.[2] This guide will delve into the known biological activities, the methods to evaluate them, and the general physicochemical properties of cyclic peptides, providing a framework for comparing the natural and synthetically derived compound.

Data Presentation: A Framework for Comparison

Due to the absence of published direct comparative data, the following tables are presented as a template for researchers to populate as they conduct their own investigations.

Table 1: Physicochemical Properties

PropertyNatural this compoundSynthetic this compoundComments
Molecular Formula C₅₀H₅₉N₇O₁₃C₅₀H₅₉N₇O₁₃Identical
Molecular Weight 982.05 g/mol 982.05 g/mol Identical
Appearance Data not availableData not available
Solubility Data not availableData not available
Melting Point Data not availableData not available
Stability Data not availableData not available
Purity Typically high, but may contain related natural productsHigh, dependent on purification methodsNatural extracts may require extensive purification to remove co-metabolites.

Table 2: Biological Activity

AssayNatural this compoundSynthetic this compoundComments
Endothelin Receptor Antagonism (IC₅₀/Kᵢ) Data not available for direct comparisonData not available for direct comparisonBoth are reported to be endothelin antagonists.
Antiviral Activity (EC₅₀/IC₅₀) Data not availableReported as "not noteworthy" in one study, but quantitative data is unavailable.Specific viruses tested are not detailed in available literature.
Antifungal Activity (MIC) Data not availableReported as "not noteworthy" in one study, but quantitative data is unavailable.Specific fungi tested are not detailed in available literature.
Cytotoxicity (CC₅₀) Data not availableData not available

Experimental Protocols

To facilitate a direct comparison, the following detailed experimental methodologies are provided for key assays.

Endothelin Receptor Binding Assay

This protocol is designed to determine the inhibitory concentration (IC₅₀) of this compound on the binding of endothelin-1 (ET-1) to its receptors.

Materials:

  • Cell line expressing endothelin receptors (e.g., A-10 cells)

  • Radiolabeled endothelin-1 ([¹²⁵I]ET-1)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Natural and synthetic this compound stock solutions

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Membrane Preparation: Culture A-10 cells to confluency. Harvest the cells and homogenize in a lysis buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]ET-1 (at a concentration near its K₋d), and varying concentrations of either natural or synthetic this compound. Include control wells with no inhibitor (total binding) and wells with an excess of unlabeled ET-1 (non-specific binding).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound [¹²⁵I]ET-1.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay determines the concentration of this compound that inhibits virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Natural and synthetic this compound stock solutions

  • Cell viability reagent (e.g., Neutral Red, MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.

  • Compound Addition: Prepare serial dilutions of natural and synthetic this compound in cell culture medium and add them to the wells. Include wells with no compound (virus control) and wells with no compound and no virus (cell control).

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the 50% effective concentration (EC₅₀). A parallel assay without virus infection should be run to determine the 50% cytotoxic concentration (CC₅₀).

Antifungal Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Fungal growth medium (e.g., RPMI-1640)

  • Natural and synthetic this compound stock solutions

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of natural and synthetic this compound in the fungal growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth as determined by visual inspection.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Endothelin_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds ETBR ET-B Receptor ET1->ETBR Binds PLC PLC ETAR->PLC Activates ETBR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Vasoconstriction & Proliferation Ca2->Contraction PKC->Contraction Cochinmicin This compound Cochinmicin->ETAR Antagonizes Cochinmicin->ETBR Antagonizes

Caption: Endothelin signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_Source Source Material cluster_Characterization Physicochemical Characterization cluster_Biological_Assays Biological Activity Assays cluster_Data_Analysis Data Analysis and Comparison Natural Natural this compound (from Microbispora sp.) Purity Purity Analysis (HPLC, NMR, MS) Natural->Purity Synthetic Synthetic this compound (Total Synthesis) Synthetic->Purity Properties Property Determination (Solubility, Stability) Purity->Properties Endo Endothelin Receptor Binding Assay Properties->Endo AntiV Antiviral Assay (CPE Reduction) Properties->AntiV AntiF Antifungal Assay (Broth Microdilution) Properties->AntiF Compare Head-to-Head Comparison (IC₅₀, EC₅₀, MIC, etc.) Endo->Compare AntiV->Compare AntiF->Compare

References

Comparative Analysis of Cochinmicin I Receptor Interaction: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cochinmicin I's interaction with its primary targets, the endothelin receptors. Currently, specific quantitative data on the cross-reactivity of this compound with other receptor types is not extensively available in public literature. Therefore, this document focuses on comparing its effects on the known endothelin receptor subtypes and presents a comprehensive, standardized protocol for researchers to assess its broader cross-reactivity profile.

This compound and its Primary Targets: Endothelin Receptors

This compound is a potent, competitive antagonist of endothelin receptors. Endothelins are a family of peptides that play a crucial role in vasoconstriction and cell proliferation. Their effects are mediated through two main G-protein coupled receptor subtypes: Endothelin Receptor Type A (ETA) and Endothelin Receptor Type B (ETB). While both receptors are activated by endothelin-1 (ET-1), they can trigger different downstream signaling pathways and physiological responses.

Comparison of Endothelin Receptor Subtypes
FeatureEndothelin Receptor Type A (ETA)Endothelin Receptor Type B (ETB)
Primary Ligand Affinity Higher affinity for ET-1 and ET-2 over ET-3.Similar affinity for all endothelin isoforms (ET-1, ET-2, ET-3).[1]
Primary Location Primarily on vascular smooth muscle cells.Primarily on endothelial cells.
Primary Function Mediates vasoconstriction and cell proliferation.[1]Primarily mediates vasodilation through the release of nitric oxide and prostacyclin. Also involved in the clearance of circulating endothelin.
Signaling Pathway Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[2]Can couple to Gi/o to inhibit adenylyl cyclase or to Gq/11. In endothelial cells, activation leads to nitric oxide synthase (eNOS) activation.

Endothelin Receptor Signaling Pathway

The binding of endothelin to its receptors, ETA or ETB, initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathway activated by the ETA receptor, which is the main mediator of the vasoconstrictive effects of endothelin.

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Stimulates PKC->Contraction Leads to SR->Ca Releases

Caption: Simplified Endothelin-1 signaling pathway via the ETA receptor.

Experimental Protocols for Assessing Cross-Reactivity of this compound

To determine the selectivity of this compound and identify potential off-target interactions, a systematic experimental approach is required. The following protocols outline a standard workflow for assessing receptor cross-reactivity.

Experimental Workflow for Cross-Reactivity Screening

The diagram below outlines a typical workflow for screening a compound like this compound for cross-reactivity against a panel of receptors.

Cross_Reactivity_Workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Hit Validation cluster_selectivity Phase 3: Selectivity Profiling PrimaryScreen Primary Radioligand Binding Assay (Broad Receptor Panel) DoseResponse Dose-Response Binding Assays (Determine IC50/Ki) PrimaryScreen->DoseResponse Identified 'Hits' FunctionalAssay In Vitro Functional Assays (e.g., Calcium Flux, cAMP) DoseResponse->FunctionalAssay Confirmed Binders Selectivity Determine Selectivity Ratios (Ki off-target / Ki on-target) FunctionalAssay->Selectivity Functionally Active Hits

Caption: A three-phase workflow for assessing compound cross-reactivity.
Detailed Methodologies

1. Primary Screening: Radioligand Binding Assays

  • Objective: To identify potential interactions of this compound with a broad range of receptors.

  • Methodology:

    • Receptor Panel: Utilize a commercially available panel of cell membrane preparations or recombinant cells expressing a wide variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.

    • Assay Principle: This is a competitive binding assay. A known radiolabeled ligand for each receptor in the panel is incubated with the receptor preparation in the presence and absence of a high concentration of this compound (e.g., 10 µM).

    • Procedure:

      • In a 96-well plate, combine the receptor-containing membranes, the specific radioligand, and either buffer (control) or this compound.

      • Incubate to allow binding to reach equilibrium.

      • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

      • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound. A significant inhibition (typically >50%) flags a potential "hit" for that receptor.

2. Hit Validation: Dose-Response and Functional Assays

  • Objective: To confirm the binding of this compound to the "hit" receptors and determine its functional effect (agonist or antagonist).

  • Methodology: Dose-Response Binding Assays

    • Procedure: For each "hit" receptor, perform a competitive binding assay as described above, but with a range of concentrations of this compound.

    • Data Analysis: Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, calculate the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

  • Methodology: In Vitro Functional Assays

    • Principle: These assays measure the cellular response following receptor activation or inhibition. The specific assay depends on the signaling pathway of the receptor.

    • Examples:

      • Calcium Flux Assay: For receptors coupled to Gq (like ETA), measure changes in intracellular calcium concentration using a fluorescent calcium indicator dye. An antagonist like this compound would be expected to block the calcium release induced by the receptor's natural ligand.

      • cAMP Assay: For receptors coupled to Gs or Gi, measure the accumulation or inhibition of cyclic AMP (cAMP) using methods like HTRF or ELISA. An antagonist would block the ligand-induced change in cAMP levels.

    • Procedure:

      • Culture cells expressing the target receptor.

      • Pre-incubate the cells with various concentrations of this compound.

      • Stimulate the cells with a known agonist for the receptor.

      • Measure the functional response (e.g., fluorescence or luminescence).

    • Data Analysis: Generate dose-response curves to determine the IC50 or EC50 of this compound for the functional response. This will determine if it acts as an antagonist or agonist at the off-target receptor.

Conclusion

While this compound is established as a potent endothelin receptor antagonist, a comprehensive public profile of its cross-reactivity with other receptors is lacking. The primary targets, ETA and ETB receptors, offer opposing physiological effects, making the selectivity of any antagonist a critical factor in its therapeutic potential. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the selectivity and potential off-target effects of this compound, thereby enabling a more complete understanding of its pharmacological profile. Such studies are essential for advancing the development of this and other targeted therapeutics.

References

Validating Cochinmicin I's Cellular Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cellular-level target validation methods for Cochinmicin I, a potent natural cyclodepsipeptide, against other endothelin receptor antagonists. This document outlines experimental data, detailed protocols, and visual workflows to facilitate informed decisions in drug discovery and development.

This compound, a novel peptolide, has been identified as a competitive endothelin antagonist, a class of drugs crucial in treating conditions like pulmonary arterial hypertension.[1] Validating the engagement of this compound with its cellular target, the endothelin receptor, is a critical step in its development as a potential therapeutic agent. This guide explores established and emerging techniques for such validation and compares this compound with other known endothelin receptor antagonists.

Comparative Analysis of Endothelin Receptor Antagonists

CompoundTarget Receptor(s)Mechanism of ActionCellular Binding Affinity (Ki/Kb)Receptor Occupancy Half-life (ROt1/2)
This compound Endothelin ReceptorsCompetitive AntagonistData not availableData not available
Bosentan Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB)Competitive AntagonistETA: 1.1 nM, ETB: Data not available~70 seconds
Macitentan Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB)Competitive Antagonist with slow dissociationETA: 0.14 nM, ETB: Data not available~17 minutes
Ambrisentan Selective Endothelin Receptor A (ETA)Competitive AntagonistETA: 0.12 nM, ETB: Data not available~40 seconds

Experimental Protocols for Target Validation in Cellular Models

Validating the interaction of a compound with its target in a cellular environment is paramount. Below are detailed methodologies for key experiments applicable to this compound and other endothelin receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for its receptor.

Objective: To determine the binding affinity (Ki or IC50) of this compound for the endothelin receptor in a competitive binding assay.

Methodology:

  • Cell Culture: Culture cells endogenously expressing or transfected with the human endothelin receptor (e.g., CHO-ETR cells) to a high density.

  • Membrane Preparation: Harvest the cells, homogenize them in a suitable buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of unlabeled this compound or a reference antagonist.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells without the need for compound labeling.

Objective: To demonstrate the direct binding of this compound to the endothelin receptor in a cellular context by observing a shift in the receptor's thermal stability.

Methodology:

  • Cell Treatment: Treat intact cells expressing the endothelin receptor with either vehicle control or this compound at various concentrations and incubate for a defined period.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein pellet.

  • Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the endothelin receptor.

  • Data Analysis: Quantify the band intensities of the endothelin receptor at each temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) cell_culture_r Cell Culture (ETR expressing) membrane_prep Membrane Preparation cell_culture_r->membrane_prep binding_reaction Competitive Binding ([¹²⁵I]-ET-1 + this compound) membrane_prep->binding_reaction separation Filtration binding_reaction->separation quantification_r Scintillation Counting separation->quantification_r data_analysis_r IC50/Ki Determination quantification_r->data_analysis_r cell_culture_c Intact Cell Culture compound_treatment This compound Treatment cell_culture_c->compound_treatment thermal_challenge Heating Gradient compound_treatment->thermal_challenge lysis Cell Lysis thermal_challenge->lysis fractionation Centrifugation lysis->fractionation detection Western Blot (anti-ETR) fractionation->detection data_analysis_c Melting Curve Shift Analysis detection->data_analysis_c

Caption: Experimental workflows for target validation.

signaling_pathway ET1 Endothelin-1 (ET-1) ETR Endothelin Receptor (ETR) ET1->ETR Binds to G_protein G-protein Activation ETR->G_protein Activates Cochinmicin_I This compound Cochinmicin_I->ETR Competitively Inhibits PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) Ca_PKC->Cellular_Response

Caption: Endothelin signaling and this compound inhibition.

Conclusion

Validating the cellular target of this compound is a critical step in its journey from a promising natural product to a potential therapeutic. The experimental protocols detailed in this guide, particularly radioligand binding assays and CETSA, provide robust frameworks for confirming its engagement with the endothelin receptor. While direct comparative binding affinity data for this compound remains to be publicly detailed, its established role as a competitive antagonist positions it as a compound of significant interest. The comparison with existing drugs like Bosentan and Macitentan highlights the landscape of endothelin receptor antagonism and underscores the need for further quantitative characterization of this compound to fully understand its therapeutic potential. The provided workflows and pathway diagrams serve as a clear visual guide for researchers embarking on the cellular validation of this and similar bioactive molecules.

References

Benchmarking Cyclodepsipeptides: A Comparative Analysis of Preclinical Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of cyclodepsipeptides, a class of natural products known for a wide range of biological activities. While direct preclinical performance data for Cochinmicin I as an antifungal agent is not extensively available in the public domain, this document benchmarks the performance of other notable antifungal cyclodepsipeptides. Additionally, it details the established activity of this compound as a potent endothelin receptor antagonist.

Comparative In Vitro Antifungal Activity of Selected Cyclodepsipeptides

The following table summarizes the in vitro antifungal activity of several well-characterized cyclodepsipeptides against various fungal pathogens. This data provides a baseline for comparing the potential efficacy of novel compounds within this class.

CompoundFungal StrainMIC (µg/mL)IC50 (µM)Reference
FR901469 Candida albicans-0.05[1]
Phaeofungin Candida albicans16-
Aspergillus fumigatus8-
Trichophyton mentagrophytes4-
Isaridin H Alternaria solani-15.6[2]
Colisporifungin Aspergillus fumigatus8-
Candida albicans0.5-4-

This compound: A Potent Endothelin Receptor Antagonist

This compound, along with its analogs Cochinmicin II and III, has been identified as a novel and potent competitive antagonist of the endothelin receptor.[3][4][5][6] Endothelins are peptides that play a crucial role in vasoconstriction, and their receptors are key targets in the management of cardiovascular diseases.[7][8][9] The antagonist activity of this compound at the endothelin receptor suggests its potential therapeutic application in conditions such as pulmonary arterial hypertension.

The following table summarizes the known biological target of this compound.

CompoundBiological TargetActivity
This compound Endothelin ReceptorCompetitive Antagonist[3][5][6]
Cochinmicin II Endothelin ReceptorCompetitive Antagonist
Cochinmicin III Endothelin ReceptorCompetitive Antagonist

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data. Below are representative protocols for assessing the antifungal activity and endothelin receptor antagonism of cyclodepsipeptides.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

  • Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial two-fold dilution of the compound is then prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Endothelin Receptor Binding Assay

This assay measures the ability of a compound to inhibit the binding of radiolabeled endothelin-1 ([¹²⁵I]ET-1) to its receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the endothelin receptor (e.g., A10 cells).[10] The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

  • Binding Reaction: The reaction mixture in each well of a 96-well plate contains the prepared membranes, a fixed concentration of [¹²⁵I]ET-1, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filter is then washed to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The percentage of inhibition of [¹²⁵I]ET-1 binding by the test compound is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for illustrating complex biological processes and experimental designs.

Endothelin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETA) ET1->ETAR ETBR Endothelin B Receptor (ETB) ET1->ETBR Gq Gq protein ETAR->Gq CochinmicinI This compound CochinmicinI->ETAR PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Endothelin receptor signaling pathway and the antagonistic action of this compound.

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Fungal Inoculum (1-5 x 10⁵ CFU/mL) D Inoculate Wells with Fungal Suspension A->D B Prepare Serial Dilutions of Test Compound C Dispense Compound Dilutions into 96-well Plate B->C C->D E Incubate at 35°C for 24-48 hours D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

References

A Comparative Analysis of Endothelin Receptor Antagonists: Cochinmicin I and BQ-123

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a detailed comparison of two notable endothelin receptor antagonists: the natural cyclodepsipeptide Cochinmicin I and the synthetic cyclic pentapeptide BQ-123. This analysis is based on available biochemical and pharmacological data to facilitate an objective evaluation of their potential as therapeutic agents.

Introduction

Endothelin receptors, particularly the ETA subtype, are pivotal in vasoconstriction and cell proliferation. Their antagonists are therefore of significant interest in treating a range of cardiovascular diseases, including pulmonary arterial hypertension. This compound, a natural product isolated from Microbispora sp., and BQ-123, a synthetic peptide, both function as competitive endothelin antagonists. This guide delves into a comparative study of their biochemical properties, mechanisms of action, and the experimental methodologies used to characterize them.

Quantitative Comparison of Biochemical Properties

A direct quantitative comparison of the potency of this compound and BQ-123 is hampered by the limited publicly available data for this compound. While BQ-123 has been extensively characterized with specific inhibitory concentrations, similar values for this compound are not readily found in the surveyed literature.

PropertyThis compoundBQ-123Source
Type CyclodepsipeptideCyclic Pentapeptide[1]
Origin Natural (Microbispora sp.)Synthetic
Target Receptor Endothelin ReceptorsEndothelin A (ETA) Receptor (selective)[1]
IC50 Not Available7.3 nM[1]
Ki Not Available3.3 nM - 25 nM[1]
Selectivity Not Specified~2,500-fold for ETA over ETB[2][3]

Mechanism of Action

Both this compound and BQ-123 act as competitive antagonists at endothelin receptors. This means they bind to the same site as the endogenous ligand, endothelin-1 (ET-1), but do not activate the receptor, thereby blocking its physiological effects.

BQ-123 is a highly selective antagonist for the ETA receptor. By blocking this receptor, BQ-123 inhibits the ET-1-induced signaling cascade that leads to vasoconstriction and smooth muscle cell proliferation. One of the key downstream pathways affected is the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Inhibition of this pathway by BQ-123 has been observed to have protective effects in various tissues.[2]

This compound is described as a potent and competitive endothelin antagonist. While the specific receptor subtype selectivity is not explicitly stated in the available literature, its competitive nature suggests it directly competes with ET-1 for binding to endothelin receptors.

Signaling Pathway of BQ-123

The following diagram illustrates the mechanism of action of BQ-123 in blocking the endothelin-1 signaling pathway.

BQ123_Pathway cluster_cell Cell Membrane ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates PI3K PI3K ETA_Receptor->PI3K Activates BQ-123 BQ-123 BQ-123->ETA_Receptor Blocks Akt Akt PI3K->Akt Activates Vasoconstriction_Proliferation Vasoconstriction & Proliferation Akt->Vasoconstriction_Proliferation Promotes

Caption: BQ-123 competitively inhibits ET-1 binding to the ETA receptor, blocking downstream signaling.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and replication of scientific findings.

Endothelin Receptor Binding Assay (for BQ-123)

A common method to determine the binding affinity and selectivity of compounds like BQ-123 is the radioligand binding assay.

  • Cell Line: Human neuroblastoma cell line SK-N-MC, which expresses ETA receptors.

  • Radioligand: [3H]BQ-123 is used as the radiolabeled antagonist.

  • Procedure:

    • SK-N-MC cell membranes are prepared and incubated with increasing concentrations of [3H]BQ-123 to determine total binding.

    • Non-specific binding is determined by adding a high concentration of unlabeled BQ-123.

    • For competition binding assays, a fixed concentration of [3H]BQ-123 is incubated with varying concentrations of the test compound (e.g., unlabeled BQ-123 or other endothelin receptor ligands).

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax). Competition binding data is used to calculate the inhibitory constant (Ki).

General Experimental Workflow for Antagonist Characterization

The following diagram outlines a typical workflow for the characterization of an endothelin receptor antagonist.

Experimental_Workflow Isolation_Synthesis Isolation (this compound) or Synthesis (BQ-123) Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Isolation_Synthesis->Primary_Screening Potency_Determination Potency Determination (IC50, Ki) Primary_Screening->Potency_Determination Selectivity_Assay Receptor Selectivity Assay (ETA vs ETB) Potency_Determination->Selectivity_Assay Cell_Based_Assays Cell-Based Functional Assays (e.g., PI3K/Akt pathway) Selectivity_Assay->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Hypertension Models) Cell_Based_Assays->In_Vivo_Studies

Caption: A generalized workflow for the discovery and characterization of endothelin receptor antagonists.

Conclusion

Both this compound and BQ-123 are significant molecules in the study of endothelin receptor antagonism. BQ-123 is a well-characterized, potent, and selective ETA receptor antagonist with a wealth of quantitative data supporting its mechanism of action. This compound, a natural product, is also described as a potent competitive antagonist, though a lack of publicly available quantitative data on its potency and receptor selectivity makes a direct comparison with BQ-123 challenging. Further studies to quantify the inhibitory activity of this compound would be invaluable for a more comprehensive comparative assessment and to fully understand its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Cochinmicin I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in work with Cochinmicin I, understanding the proper handling and disposal procedures is paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on the compound's classification as a cyclodepsipeptide and a potent endothelin antagonist.

Immediate Safety and Disposal Protocols

Given the absence of specific regulatory disposal information for this compound, a conservative approach adhering to general best practices for potent biologically active compounds is required. The following operational plan outlines the recommended step-by-step disposal procedure.

Operational Plan: Disposal of this compound

  • Inactivation: Due to its biological activity as an endothelin antagonist, direct disposal is not recommended. All solutions and materials containing this compound should first be inactivated. A common method for inactivating peptidic compounds is through chemical degradation.

    • Treat the waste solution with a 10% bleach solution and let it stand for at least 30 minutes.

    • Alternatively, adjust the pH of the solution to >10 with sodium hydroxide and heat to approximately 100°C for 30 minutes to hydrolyze the peptide bonds.

  • Neutralization: If chemical inactivation methods are used, the resulting solution must be neutralized to a pH between 6 and 8 before disposal.

  • Waste Collection:

    • Collect all inactivated and neutralized liquid waste in a designated, properly labeled hazardous waste container. The label should clearly indicate "Inactivated this compound waste."

    • Solid waste, such as contaminated personal protective equipment (PPE), pipette tips, and culture plates, should be collected in a separate, clearly labeled hazardous waste bag.

  • Final Disposal: All collected waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of any materials containing this compound, whether inactivated or not, down the drain or in regular trash.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet, quantitative data regarding toxicity, environmental impact, and specific disposal concentrations for this compound are not available. The disposal procedures outlined above are based on qualitative safety principles for handling potent cyclodepsipeptides.

Data PointValue
Acute Toxicity (LD50)Not available
Environmental HazardNot available
Recommended Inactivation10% Bleach Solution (30 min contact time)
Recommended HydrolysispH >10, 100°C for 30 minutes
Final Waste pH6 - 8

Experimental Protocols

The inactivation protocols provided are standard laboratory procedures for the degradation of peptides. For detailed institutional-specific protocols, please consult your organization's Environmental Health and Safety (EHS) department.

This compound Mechanism of Action: Endothelin Receptor Antagonism

This compound functions as a competitive antagonist of endothelin receptors.[1][2][3] Endothelins are potent vasoconstrictive peptides that play a crucial role in blood pressure regulation.[4][5][6] By blocking the binding of endothelin to its receptors (ET-A and ET-B), this compound inhibits the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[7][8]

Below is a diagram illustrating the endothelin signaling pathway and the point of intervention for an antagonist like this compound.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ET_A_Receptor ET-A Receptor Endothelin-1->ET_A_Receptor Binds to Cochinmicin_I This compound (Antagonist) Cochinmicin_I->ET_A_Receptor Blocks G_Protein Gq/11 ET_A_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates Vasoconstriction Vasoconstriction & Proliferation Ca_Release->Vasoconstriction PKC->Vasoconstriction

References

Essential Safety and Logistics for Handling Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to Cochinmicin I. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gloves (double-gloving recommended, e.g., nitrile)- Disposable lab coat or gown- Safety goggles (if not using a full-face respirator)- Closed-toe shoes
Reconstituting and Handling Solutions - Chemical-resistant disposable gloves (nitrile recommended)[1][2]- Lab coat- Safety glasses with side shields or safety goggles[2][3]- Closed-toe shoes
General Laboratory Use - Lab coat- Disposable gloves- Safety glasses- Closed-toe shoes

Operational Plans: Step-by-Step Guidance

Adherence to standardized operational procedures is critical to minimize the risk of exposure and contamination.

  • Inspect : Upon receipt, visually inspect the container for any damage or leaks.

  • Label : Ensure the container is clearly labeled with the chemical name, concentration, and hazard information.[1]

  • Store : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage for many peptides is at -20°C.[1][4]

  • Designated Area : All handling of this compound, especially in its potent dry powder form, should be conducted in a designated area, such as a chemical fume hood or a glove box, to control airborne particles.

  • Weighing : Use a precision balance within a containment enclosure. Handle with care to avoid creating dust.

  • Reconstitution : When preparing solutions, add the solvent slowly and gently swirl or sonicate to dissolve the peptide; avoid shaking to prevent aerosolization.[1]

  • Aliquoting : For reconstituted peptides, create single-use aliquots to avoid repeated freeze-thaw cycles.[1]

The following diagram outlines the general workflow for handling this compound from receipt to experimental use.

G cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C inspect->store weigh Weigh Powder in Containment Hood store->weigh reconstitute Reconstitute with Sterile Solvent weigh->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot exp_use Use in Experiment aliquot->exp_use incubate Incubation/Reaction exp_use->incubate analyze Data Analysis incubate->analyze

Caption: General workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure.

Exposure Type Immediate Action
Inhalation Move the individual to fresh air. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. For small spills of solutions, absorb with an inert material and place in a sealed container for disposal. For spills of dry powder, carefully cover with a damp absorbent material to avoid raising dust, then sweep up and place in a sealed container for disposal.[1][4] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

G cluster_waste Waste Generation cluster_disposal Disposal Pathway ppe Contaminated PPE (Gloves, Coats) collect Collect in Labeled, Sealed Hazardous Waste Containers ppe->collect consumables Contaminated Consumables (Pipette tips, Tubes) consumables->collect solutions Unused/Waste Solutions solutions->collect store_waste Store in Designated Hazardous Waste Accumulation Area collect->store_waste dispose Dispose via Licensed Hazardous Waste Contractor store_waste->dispose

Caption: Disposal pathway for this compound waste.

Disposal Best Practices:

  • Containers : Use clearly labeled, sealed, and chemical-resistant containers for all this compound waste.

  • Decontamination : Decontaminate all non-disposable equipment that has come into contact with this compound.

  • Regulations : Observe all federal, state, and local environmental regulations for the disposal of hazardous materials.[4] One common method for peptide disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

References

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